Product packaging for 3-Bromobenzoic acid(Cat. No.:CAS No. 585-76-2)

3-Bromobenzoic acid

Cat. No.: B156896
CAS No.: 585-76-2
M. Wt: 201.02 g/mol
InChI Key: VOIZNVUXCQLQHS-UHFFFAOYSA-N
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Description

3-bromobenzoic acid is a bromobenzoic acid carrying a single bromo subsituent at the 3-position.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrO2 B156896 3-Bromobenzoic acid CAS No. 585-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromobenzoic acid
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InChI

InChI=1S/C7H5BrO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,(H,9,10)
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InChI Key

VOIZNVUXCQLQHS-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)O
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Molecular Formula

C7H5BrO2
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DSSTOX Substance ID

DTXSID8060408
Record name m-Bromobenzoic acid
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Molecular Weight

201.02 g/mol
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Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 3-Bromobenzoic acid
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CAS No.

585-76-2
Record name 3-Bromobenzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 3-Bromobenzoic acid, a key building block in organic synthesis and pharmaceutical development. This document consolidates its core properties, safety information, and illustrative applications, presenting a valuable resource for laboratory and research settings.

Core Properties and Data

This compound, with the CAS Number 585-76-2 , is a substituted aromatic carboxylic acid.[1][2][3] Its molecular structure consists of a benzene ring substituted with a bromine atom and a carboxylic acid group at positions 3. This substitution pattern imparts specific chemical reactivity and physical properties that are leveraged in various synthetic applications.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 585-76-2[1]
Molecular Formula C₇H₅BrO₂
Molecular Weight 201.02 g/mol
Melting Point 155-158 °C
Boiling Point 318.6 °C at 760 mmHg
Solubility Soluble in diethyl ether, ethanol.
Appearance White to off-white crystalline powder
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 8.18 (t, J=1.8 Hz, 1H), 8.01 (dt, J=7.8, 1.2 Hz, 1H), 7.71 (ddd, J=8.1, 2.1, 1.2 Hz, 1H), 7.39 (t, J=7.8 Hz, 1H)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 170.8, 136.9, 134.8, 131.5, 130.3, 128.8, 122.6
IR (KBr, cm⁻¹) ν 3080, 2980, 2660, 2550, 1700, 1570, 1420, 1300, 1220, 920, 750

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.

Toxicological and Safety Data
ParameterValueReference
Signal Word Warning
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Statements P261, P264, P271, P280, P302+P352, P305+P351+P338
LD₅₀ (Oral, Rat) >2000 mg/kg
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Experimental Protocols

The following section details a representative experimental protocol for a common reaction involving this compound: Fischer esterification.

Synthesis of Methyl 3-Bromobenzoate

Objective: To synthesize methyl 3-bromobenzoate from this compound via Fischer esterification.

Materials:

  • This compound (1.0 eq)

  • Methanol (10 eq)

  • Sulfuric acid (catalytic amount, ~5 mol%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 4 hours.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain pure methyl 3-bromobenzoate.

Applications in Synthesis and Drug Development

This compound serves as a versatile intermediate in the synthesis of a wide range of more complex molecules. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the carboxylic acid group can be converted to various other functional groups.

Logical Flow of Synthetic Transformations

The following diagram illustrates the logical relationships of common synthetic transformations starting from this compound.

G Synthetic Pathways from this compound A This compound B Esterification (e.g., Fischer) A->B MeOH, H+ C Amide Coupling A->C SOCl2, then R2NH D Reduction A->D LiAlH4 E Suzuki Coupling A->E ArB(OH)2, Pd catalyst F Methyl 3-Bromobenzoate B->F G 3-Bromobenzamide C->G H (3-Bromophenyl)methanol D->H I Biphenyl Derivatives E->I

Caption: Synthetic pathways from this compound.

This versatile starting material is a precursor for the synthesis of various pharmaceutical ingredients and other fine chemicals. Its derivatives have been investigated for a range of biological activities. The ability to functionalize both the carboxylic acid and the bromine-substituted position makes it a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities.

References

An In-depth Technical Guide to 3-Bromobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Bromobenzoic acid is an aromatic carboxylic acid that serves as a crucial building block in organic synthesis.[1] Its utility is particularly pronounced in the fields of medicinal chemistry and drug development, where the bromo- and carboxylic acid functionalities allow for a wide range of chemical transformations. This technical guide provides comprehensive information on the physicochemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for experimental design and implementation.

PropertyValueReference
Molecular Formula C₇H₅BrO₂[1][2][3]
Molecular Weight 201.02 g/mol
CAS Number 585-76-2
Appearance White to pale yellow crystalline powder
Melting Point 155-158 °C
Solubility Soluble in ethanol, ether, acetone, and hot water. Slightly soluble in water.
pKa 3.86 (at 25 °C)

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are detailed protocols for two common synthetic routes.

Oxidation of 3-Bromotoluene

A prevalent method for synthesizing this compound involves the oxidation of 3-bromotoluene using a strong oxidizing agent like potassium permanganate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-bromotoluene, potassium hydroxide, and water.

  • Heating: Heat the mixture to boiling.

  • Oxidation: Slowly add potassium permanganate to the boiling mixture.

  • Reflux: Once the addition of potassium permanganate is complete, maintain the reflux for 4 hours.

  • Work-up: After cooling, filter the reaction mixture.

  • Acidification: Acidify the filtrate to precipitate the crude this compound.

  • Purification: Collect the crude product by filtration. For further purification, dissolve the crude product in ethanol and ammonia water, followed by acidification with hydrochloric acid.

  • Final Product: Filter the purified product and wash with water to obtain this compound.

Direct Bromination of Benzoic Acid

Another synthetic approach is the direct bromination of benzoic acid.

Experimental Protocol:

  • Reaction Setup: In a sealed, thick-walled glass tube, introduce benzoic acid (6 g), bromine (8 g), and water (approximately 40 g).

  • Heating: Heat the sealed tube in an air bath at 140-150 °C for about 12 hours.

  • Cooling and Opening: Allow the tube to cool completely before carefully opening the capillary tip to release any internal pressure in a well-ventilated fume hood.

  • Isolation of Crude Product: Wash the reaction product out of the tube, filter, and triturate with water in a mortar.

  • Removal of Unreacted Starting Material: Boil the crude product in approximately 500 mL of water for about an hour to remove any unreacted benzoic acid.

  • Decolorization and Crystallization: Treat the hot solution with charcoal and filter. Allow the filtrate to cool, which will lead to the crystallization of this compound.

  • Recrystallization: One or two recrystallizations from water are typically sufficient to yield a pure product.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for purity assessment.

HPLC Method:

  • Column: A reverse-phase column such as C18 can be used.

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid is suitable.

  • Detection: UV detection at 254 nm is effective.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. It is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of deoxypodophyllotoxin derivatives with insecticidal activity and thiazole derivatives with antibacterial properties.

One notable application is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Ketoprofen.

Visualizing Synthetic and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Synthesis_Workflow Start Starting Materials (3-Bromotoluene, KMnO4, KOH) Reaction Oxidation Reaction (Reflux) Start->Reaction 1. Mix & Heat Workup Filtration & Acidification Reaction->Workup 2. Cool & Process Crude Crude this compound Workup->Crude 3. Isolate Purification Recrystallization Crude->Purification 4. Purify Final Pure this compound Purification->Final Analysis QC Analysis (HPLC, NMR) Final->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Ketoprofen_Synthesis BBA This compound Acylation Friedel-Crafts Acylation (with Benzene, AlCl3) BBA->Acylation Step 1 Intermediate 3-Bromoacetophenone Acylation->Intermediate FurtherSteps Multi-step Synthesis Intermediate->FurtherSteps Subsequent Reactions Ketoprofen Ketoprofen (API) FurtherSteps->Ketoprofen

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromobenzoic Acid

This technical guide provides a comprehensive overview of the melting point and solubility of this compound, a key intermediate in organic synthesis for pharmaceuticals, pesticides, and liquid crystal materials.[1] The document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to clarify workflows and relationships.

Core Physicochemical Properties

This compound, with the chemical formula C₇H₅BrO₂, presents as a white to pale yellow or beige crystalline powder.[2][3] Its molecular weight is 201.02 g/mol .

The melting point of this compound is consistently reported in a narrow range, indicating a high degree of purity for commercially available samples. The accepted melting point is a critical parameter for its identification and quality control.

PropertyValue Range (°C)Specific Values Cited (°C)
Melting Point154 - 158155
[2][3]

The solubility of this compound has been determined in a variety of common laboratory solvents. It is generally soluble in polar organic solvents and slightly soluble in water, with increased solubility in hot water.

SolventQuantitative DataQualitative Description
Water0.54 g/L (at 32°C)Slightly soluble (especially in hot water)
MethanolSoluble at 50 mg/mL (clear, colorless solution)-
Ethanol (95%)Soluble at 50 mg/mL (clear, light yellow solution)Soluble
Diethyl Ether-Soluble, Slightly soluble
Acetone-Soluble

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of a compound.

The melting point of a crystalline solid is a fundamental property used for identification and purity assessment. A common and reliable method is capillary melting point determination.

Methodology:

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The sample is observed through a magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

  • Purification Context: In a synthesis procedure, after obtaining the crude product, it can be purified by recrystallization. For instance, this compound can be crystallized from hot water. The melting point is then taken on the purified, dry crystals to confirm the identity and purity of the compound. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.

Solubility is determined by creating a saturated solution at a specific temperature and then measuring the concentration of the dissolved solute.

Methodology (Gravimetric Method):

  • Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.

  • Temperature Control: The container is maintained at a constant temperature (e.g., 32°C for water solubility) and agitated for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Phase Separation: The undissolved solid is allowed to settle, or the solution is filtered or centrifuged to separate the saturated solution from the excess solid. Care must be taken to maintain the constant temperature during this step.

  • Concentration Analysis: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed container.

  • Solvent Evaporation: The solvent is carefully evaporated from the container, for example, in a drying oven set to a temperature below the melting point of the solute.

  • Mass Determination: Once all the solvent has been removed, the container with the solid residue is weighed. The mass of the dissolved this compound is calculated by subtracting the initial weight of the empty container.

  • Calculation: The solubility is then expressed in terms of mass per unit volume (e.g., g/L) or mass per mass of solvent.

Visualized Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of experimental processes and conceptual relationships.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Data Recording Start Start: Dry, Pure Sample Pack Pack Sample into Capillary Tube Start->Pack Place Place in Melting Point Apparatus Pack->Place Heat Heat Slowly (1-2°C/min) Place->Heat Observe Observe for Phase Change Heat->Observe Record_T1 Record T1: First Liquid Drop Observe->Record_T1 Record_T2 Record T2: All Liquid Record_T1->Record_T2 End Result: Melting Range (T1-T2) Record_T2->End

Caption: Workflow for Melting Point Determination.

SolubilityWorkflow cluster_prep Saturated Solution Preparation cluster_analysis Analysis cluster_result Calculation Start Start: Solute + Solvent Mix Add Excess Solute to Solvent Start->Mix Agitate Agitate at Constant Temperature Mix->Agitate Separate Separate Saturated Solution Agitate->Separate Measure Take Known Volume of Supernatant Separate->Measure Evaporate Evaporate Solvent Measure->Evaporate Weigh Weigh Dry Residue Evaporate->Weigh Calculate Calculate Mass/Volume Weigh->Calculate End Result: Solubility Value Calculate->End

Caption: Workflow for Solubility Determination.

FactorsAffectingProperties cluster_properties Physicochemical Properties cluster_factors Influencing Factors MP Melting Point Sol Solubility Purity Chemical Purity Purity->MP affects range Purity->Sol affects value Solvent Solvent Type Solvent->Sol determines Temp Temperature Temp->Sol strongly affects Pressure Pressure (minor effect)

Caption: Factors Influencing Physical Properties.

References

3-Bromobenzoic acid synthesis from benzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of 3-Bromobenzoic Acid from Benzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the primary synthetic routes for producing this compound from benzoic acid. The synthesis is fundamentally an electrophilic aromatic substitution, governed by the directing effects of the carboxyl group. This document details the theoretical basis for the reaction's regioselectivity, provides in-depth experimental protocols for the most common synthetic methods, and presents key quantitative data in structured tables for comparative analysis. Visualizations of the underlying chemical logic and experimental workflows are provided to enhance understanding.

Theoretical Background: Electrophilic Aromatic Substitution

The synthesis of this compound from benzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. In this reaction, a bromine atom, acting as an electrophile, replaces a hydrogen atom on the benzene ring. The regiochemical outcome of this substitution is controlled by the electronic properties of the substituent already present on the ring—in this case, the carboxylic acid group (-COOH).

The Meta-Directing Effect of the Carboxylic Acid Group

The carboxylic acid group is an electron-withdrawing group (EWG) and is known to be a meta-director in electrophilic aromatic substitution reactions.[1][2] This directing effect is a consequence of its influence on the stability of the carbocation intermediate (the sigma complex or arenium ion) that forms during the reaction.[1]

The -COOH group deactivates the benzene ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making the reaction slower than the bromination of benzene itself.[3][4] When the incoming electrophile (Br+) attacks the ortho, para, or meta positions, different resonance structures for the intermediate sigma complex are possible. For ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly bonded to the electron-withdrawing carboxyl group. This is a highly destabilized arrangement. In contrast, meta attack does not result in a resonance structure where the positive charge is adjacent to the -COOH group, making this intermediate comparatively more stable and the meta-substituted product the major outcome.

G cluster_ortho Ortho Attack (Destabilized) cluster_meta Meta Attack (Favored) cluster_para Para Attack (Destabilized) ortho_start Benzoic Acid + Br+ ortho_intermediate Sigma Complex (Positive charge adjacent to -COOH) ortho_start->ortho_intermediate Highly Unfavorable ortho_end Ortho Product (Minor) ortho_intermediate->ortho_end meta_start Benzoic Acid + Br+ meta_intermediate Sigma Complex (Charge delocalized away from -COOH) meta_start->meta_intermediate More Stable Intermediate meta_end Meta Product (Major) meta_intermediate->meta_end para_start Benzoic Acid + Br+ para_intermediate Sigma Complex (Positive charge adjacent to -COOH) para_start->para_intermediate Highly Unfavorable para_end Para Product (Minor) para_intermediate->para_end G Reactants Benzoic Acid Bromine (Br2) Catalyst (e.g., FeBr3) Reaction Reaction Vessel Heat/Stir Reactants->Reaction Combine Quench Quenching (e.g., with water) Reaction->Quench After reaction completion Filter Filtration (Isolate crude product) Quench->Filter Wash Washing (Remove impurities) Filter->Wash Recrystallize Recrystallization (e.g., from hot water/ethanol) Wash->Recrystallize Dry Drying Recrystallize->Dry Product Pure this compound Dry->Product G cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Sandmeyer Reaction BA Benzoic Acid Nitration Nitrating Mixture (HNO3, H2SO4) BA->Nitration NBA 3-Nitrobenzoic Acid Nitration->NBA Reduction Reducing Agent (e.g., Sn/HCl) NBA->Reduction ABA 3-Aminobenzoic Acid Reduction->ABA Diazotization Diazotization (NaNO2, HCl, 0-5°C) ABA->Diazotization Diazonium Aryl Diazonium Salt Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer FinalProduct This compound Sandmeyer->FinalProduct

References

Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-bromobenzoic acid from 3-bromotoluene through oxidation, a fundamental transformation in organic chemistry with wide applications in the synthesis of pharmaceuticals and other fine chemicals. This document provides a comprehensive overview of the reaction, detailed experimental protocols, and relevant data to support laboratory research and development.

Introduction

This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules. The oxidation of the methyl group of 3-bromotoluene is a common and effective method for its preparation. This guide focuses on the widely used potassium permanganate (KMnO₄) oxidation method, which proceeds reliably to afford the desired carboxylic acid. The reaction involves the conversion of the benzylic methyl group to a carboxyl group in the presence of a strong oxidizing agent under basic conditions, followed by acidification to yield the final product.

Reaction Scheme and Mechanism

The overall chemical transformation is as follows:

3-Bromotoluene → this compound

The reaction is typically carried out in an aqueous basic solution of potassium permanganate. The mixture is heated to drive the oxidation. The proposed mechanism, while complex, is understood to initiate with the abstraction of a benzylic hydrogen from the methyl group by the permanganate ion. This is followed by a series of oxidative steps that convert the methyl group into a carboxylate salt. The insoluble manganese dioxide (MnO₂) is formed as a byproduct. In the final work-up step, the reaction mixture is acidified, which protonates the carboxylate salt to precipitate the this compound.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3-bromotoluene using potassium permanganate.

Materials and Equipment:

  • 3-Bromotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃) (for quenching excess KMnO₄)

  • Distilled water

  • Ethanol, Methanol, or Acetone (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromotoluene, water, and a base (sodium hydroxide or potassium hydroxide).

  • Addition of Oxidant: While stirring the mixture, slowly add potassium permanganate in portions. The addition is often exothermic, and the rate of addition should be controlled to maintain a manageable reaction temperature.

  • Reflux: Once the addition of potassium permanganate is complete, heat the reaction mixture to reflux (the boiling point of the aqueous solution) with vigorous stirring. A typical reflux period is 4 hours.[1] The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate ion.

  • Quenching and Filtration: After the reflux period, cool the reaction mixture to room temperature. If a purple color persists, add a small amount of sodium bisulfite until the color disappears. Filter the mixture through a Buchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to ensure complete recovery of the product.

  • Acidification and Precipitation: Cool the filtrate in an ice bath and slowly acidify it with concentrated hydrochloric acid or sulfuric acid until the pH is acidic (pH ~2). This compound will precipitate as a white solid.

  • Isolation and Drying: Collect the precipitated this compound by vacuum filtration using a Buchner funnel. Wash the crystals with cold water to remove any remaining inorganic salts. Allow the product to air dry or dry it in a desiccator.

  • Purification: For higher purity, the crude this compound can be recrystallized from a suitable solvent, such as water, a mixture of acetone and water, or methanol.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product.

Table 1: Physicochemical Properties of Reactant and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-BromotolueneC₇H₇Br171.04-39.8183.7
This compoundC₇H₅BrO₂201.02155-158>280

Table 2: Typical Reaction Parameters and Yields

Oxidizing AgentBaseReaction Time (hours)Typical Yield (%)Reference
KMnO₄NaOH/KOH4~70-85%General Lab Procedures

Note: Yields can vary depending on the specific reaction scale and conditions.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

  • Melting Point: The melting point of the purified product should be sharp and within the literature range of 155-158 °C. A broad melting range may indicate the presence of impurities.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch (around 1700 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum will show signals in the aromatic region (typically between 7.0 and 8.5 ppm) corresponding to the protons on the benzene ring, and a broad singlet for the acidic proton of the carboxyl group (often above 10 ppm).

    • ¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons and a signal for the carbonyl carbon of the carboxylic acid (typically in the range of 165-185 ppm).

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Start reactants Mix 3-Bromotoluene, Water, and Base start->reactants add_kmno4 Add KMnO4 reactants->add_kmno4 reflux Reflux (4 hours) add_kmno4->reflux cool Cool to RT reflux->cool quench Quench excess KMnO4 (if necessary) cool->quench filter_mno2 Filter to remove MnO2 quench->filter_mno2 acidify Acidify Filtrate filter_mno2->acidify precipitate Precipitate Product acidify->precipitate isolate Isolate by Filtration precipitate->isolate dry Dry Product isolate->dry recrystallize Recrystallize dry->recrystallize characterize Characterize (MP, IR, NMR) recrystallize->characterize end End Product: This compound characterize->end

Synthesis Workflow for this compound

Safety Considerations

  • Potassium permanganate is a strong oxidizing agent and should be handled with care. Avoid contact with combustible materials.

  • 3-Bromotoluene is flammable and an irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • The reaction can be exothermic , especially during the addition of potassium permanganate. Ensure adequate cooling is available.

  • Acids and bases used in the work-up are corrosive. Handle with care and wear appropriate PPE.

Conclusion

The oxidation of 3-bromotoluene with potassium permanganate is a robust and reliable method for the synthesis of this compound. This guide provides a detailed framework for researchers to successfully perform this synthesis in a laboratory setting. By following the outlined procedures and safety precautions, a high-purity product can be obtained for use in further research and development activities.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromobenzoic acid. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the identification, characterization, and quality control of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on the analysis of its chemical structure and comparison with data from established spectral databases.

Table 1: ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-28.15t1.81H
H-67.95ddd7.9, 1.8, 1.01H
H-47.70ddd8.0, 2.0, 1.01H
H-57.35t7.91H
-COOH12.5 (broad)s-1H

Solvent: CDCl₃. Spectrometer frequency: 300 MHz.

Table 2: ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
C=O171.5
C-1132.8
C-3122.5
C-5130.2
C-4133.0
C-6128.8
C-2136.0

Solvent: CDCl₃. Spectrometer frequency: 75 MHz.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Dissolution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol
  • Instrument Setup:

    • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

    • Spectral Width: Typically 12-15 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds. A longer delay may be necessary for quantitative analysis.

    • Number of Scans (ns): 8-16 scans are usually sufficient for a sample of this concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Apply a baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup:

    • The same sample prepared for ¹H NMR can be used.

    • Ensure the spectrometer is locked and shimmed as per the ¹H NMR protocol.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds. Note that quaternary carbons and carbonyl carbons have longer relaxation times, and a longer delay may be needed for accurate integration in quantitative experiments.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Apply a baseline correction.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Visualizations

The following diagrams illustrate the chemical structure of this compound with atom numbering for spectral assignment and a generalized workflow for NMR analysis.

G Structure of this compound with Atom Numbering cluster_benzoic_acid Structure of this compound with Atom Numbering C1 C1 C2 C2 C1->C2 C7 C(O)OH C1->C7 C3 C3 C2->C3 H2 H C2->H2 C4 C4 C3->C4 Br Br C3->Br C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 G Generalized NMR Experimental Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Insert Sample into Spectrometer A->B C Lock and Shim B->C D Set Acquisition Parameters (Pulse Sequence, Scans, etc.) C->D E Acquire Free Induction Decay (FID) D->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) E->F G Spectral Analysis (Integration, Peak Picking, Assignment) F->G

An In-depth Technical Guide to the Infrared Spectrum of 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 3-Bromobenzoic acid (C₇H₅BrO₂). Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For a substituted benzoic acid like this compound, the IR spectrum reveals characteristic absorptions corresponding to its carboxylic acid group, the aromatic ring, and the carbon-bromine bond.

Experimental Protocols

The acquisition of a high-quality IR spectrum for a solid sample such as this compound is critical for accurate interpretation. Several methods are commonly employed, with Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets being two of the most prevalent.

Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This modern technique is often preferred for its simplicity and minimal sample preparation.[1]

  • Instrument Preparation : Ensure the ATR crystal (commonly diamond or zinc selenide) is clean.[1] Record a background spectrum of the empty crystal.

  • Sample Application : Place a small, representative amount of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application : Use the instrument's pressure clamp to press the sample firmly against the crystal, ensuring good contact.

  • Data Acquisition : Collect the infrared spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning : After analysis, retract the pressure clamp, and carefully clean the crystal surface with a suitable solvent (e.g., dry acetone or isopropanol) and a soft, non-abrasive wipe.[2]

Method 2: Potassium Bromide (KBr) Pellet/Wafer

This traditional transmission method involves dispersing the sample within a matrix of IR-transparent KBr.

  • Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle. The goal is to create a fine, homogeneous powder.

  • Pellet Formation : Transfer the powder to a pellet press die. Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent or translucent pellet.

  • Data Acquisition : Place the KBr pellet into the sample holder of the FT-IR spectrometer and collect the spectrum. A background spectrum of the empty spectrometer should be taken beforehand.

  • Disposal : Dispose of the KBr pellet after the measurement is complete.

Data Presentation: Key IR Absorptions of this compound

The following table summarizes the principal absorption bands observed in the IR spectrum of this compound. The presence of these bands provides a unique "fingerprint" for the molecule.[3]

Wavenumber Range (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300 - 2500Broad, StrongO-H StretchCarboxylic Acid (H-bonded dimer)[3]
3100 - 3000Medium, SharpC-H StretchAromatic (sp² C-H)
~1700Strong, SharpC=O StretchCarboxylic Acid
1600 - 1450Medium to Weak, SharpC=C StretchAromatic Ring
~1300MediumC-O StretchCarboxylic Acid
~950 - 910Medium, BroadO-H Bend (out-of-plane)Carboxylic Acid Dimer
900 - 675StrongC-H Bend (out-of-plane)Aromatic Ring Substitution Pattern
Below 800Medium to WeakC-Br StretchCarbon-Bromine Bond

Detailed Interpretation of the Spectrum

The IR spectrum of this compound is dominated by features arising from the carboxylic acid group and the substituted benzene ring.

  • O-H Stretching Region (3300 - 2500 cm⁻¹) : The most prominent feature in the spectrum is an extremely broad and strong absorption band in this region. This is characteristic of the O-H stretching vibration of a carboxylic acid that has formed a hydrogen-bonded dimer. The extensive hydrogen bonding weakens the O-H bond, causing the absorption to be very broad and to appear at a lower frequency than the sharp O-H stretch of a non-hydrogen-bonded alcohol. This broad peak often overlaps with the sharper aromatic C-H stretches.

  • C=O Stretching Region (~1700 cm⁻¹) : A strong, sharp absorption peak is observed around 1700 cm⁻¹. This is a classic diagnostic peak for the carbonyl (C=O) stretching vibration of the carboxylic acid group. Its position can be slightly influenced by conjugation with the aromatic ring and the electron-withdrawing nature of the bromine substituent.

  • Aromatic Region (1600 - 1450 cm⁻¹ and 3100 - 3000 cm⁻¹) : The presence of the benzene ring gives rise to several characteristic absorptions. Sharp, medium-intensity peaks between 3100 cm⁻¹ and 3000 cm⁻¹ are due to the stretching of the sp² hybridized C-H bonds on the aromatic ring. Additionally, a series of sharp absorptions, typically of medium to weak intensity, appear in the 1600-1450 cm⁻¹ range. These correspond to the C=C stretching vibrations within the aromatic ring.

  • Fingerprint Region (Below 1500 cm⁻¹) : This region contains a complex pattern of peaks unique to the molecule. Key vibrations found here include:

    • C-O Stretching and O-H Bending : A medium-intensity band around 1300 cm⁻¹ is attributed to the C-O stretching vibration of the carboxylic acid. A broad out-of-plane O-H bend, characteristic of the carboxylic acid dimer, is also observed around 950-910 cm⁻¹.

    • Aromatic C-H Bending : Strong absorptions between 900 cm⁻¹ and 675 cm⁻¹ result from the out-of-plane C-H bending vibrations of the hydrogens on the benzene ring. The specific pattern of these peaks can often help confirm the 1,3- (or meta-) substitution pattern.

    • C-Br Stretching : The vibration associated with the carbon-bromine bond is expected to appear at lower frequencies, typically below 800 cm⁻¹. This peak may be of medium to weak intensity.

Visualization of the Interpretation Workflow

The logical process for interpreting the IR spectrum of this compound can be visualized as a decision-making workflow.

IR_Interpretation_Workflow start Obtain IR Spectrum broad_oh Broad Band 3300-2500 cm⁻¹? start->broad_oh strong_co Strong, Sharp Peak ~1700 cm⁻¹? broad_oh->strong_co Yes no_cooh Re-evaluate Structure: No Carboxylic Acid broad_oh->no_cooh No aromatic_ch Peaks at 3100-3000 cm⁻¹ & 1600-1450 cm⁻¹? strong_co->aromatic_ch Yes res_cooh Presence of Carboxylic Acid strong_co->no_cooh No low_freq Peak below 800 cm⁻¹? aromatic_ch->low_freq Yes res_aromatic Presence of Aromatic Ring no_aromatic Re-evaluate Structure: No Aromatic Ring aromatic_ch->no_aromatic No res_cbr Presence of C-Br Bond conclusion Structure Consistent with This compound low_freq->conclusion Yes

Caption: Workflow for IR spectrum analysis of this compound.

Conclusion

The infrared spectrum of this compound provides definitive evidence for its key structural features. The characteristic very broad O-H stretch and the strong carbonyl C=O absorption confirm the presence of the carboxylic acid group, while multiple peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions validate the existence of the aromatic ring. Finally, absorptions in the lower frequency fingerprint region, including those for C-O, out-of-plane C-H bending, and the C-Br stretch, complete the structural identification. This makes IR spectroscopy an indispensable tool for the rapid and reliable characterization of this and similar compounds in research and development settings.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 3-bromobenzoic acid (C7H5BrO2). The information contained herein is essential for researchers in analytical chemistry, drug discovery, and quality control who utilize mass spectrometry for molecular identification and structural elucidation. This document outlines the key fragment ions observed, a proposed fragmentation pathway, and a representative experimental protocol for acquiring the mass spectrum.

Experimental Protocols

The data presented in this guide is based on typical Gas Chromatography-Mass Spectrometry (GC-MS) analysis employing Electron Ionization (EI). The following protocol outlines a standard methodology for the analysis of this compound.

Sample Preparation: A dilute solution of this compound (98% purity or higher) is prepared in a volatile organic solvent such as methanol or dichloromethane.[1] For GC-MS analysis, derivatization to a more volatile ester form (e.g., methyl or ethyl ester) is a common practice to improve chromatographic performance, though analysis of the underivatized acid is also possible.

Gas Chromatography (GC) Method:

  • Injector: Split/splitless injector, typically operated at 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 100 °C, held for 1 minute, followed by a ramp of 10-20 °C/min up to a final temperature of 280 °C, held for 5 minutes.

Mass Spectrometry (MS) Method:

  • Ionization Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-300.

  • Source Temperature: 230 °C.

  • Interface Temperature: 280 °C.

This protocol is a general guideline and may require optimization based on the specific instrumentation and analytical goals.

Mass Spectrometry Data and Fragmentation Pattern

Upon electron ionization, this compound undergoes fragmentation, producing a characteristic mass spectrum. The molecular weight of this compound is 201.02 g/mol .[1][2] Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), all bromine-containing fragments will appear as a pair of peaks (M and M+2) of nearly equal intensity.

The quantitative data for the most significant ions in the EI mass spectrum of this compound are summarized in the table below.

m/zProposed Fragment IonRelative Intensity (%)[2]Notes
200/202[C7H5BrO2]+•~99Molecular ion peak (M+•). Shows characteristic Br isotope pattern.
183/185[C7H4BrO]+~60Loss of a hydroxyl radical (•OH) from the molecular ion.
155/157[C6H4Br]+-Loss of a carboxyl group (•COOH) or sequential loss of •OH and CO.
126[C6H4CO]+•-Loss of HBr from the M-OH fragment.
105[C7H5O]+-Loss of Br• from the molecular ion. Base peak in many benzoic acids.
76[C6H4]+•~28Loss of a bromine atom from the [C6H4Br]+ fragment.
75[C6H3]+-Loss of a hydrogen atom from the m/z 76 fragment.
50[C4H2]+-Fragmentation of the benzene ring.

Note: Relative intensities are approximate and can vary slightly between instruments. Fragments at m/z 155/157, 126, 105, 75, and 50 are commonly observed in the fragmentation of substituted benzoic acids and are included for a comprehensive understanding, though their intensities may be lower than the top 5 peaks listed in the primary data source.

Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion [M]+• at m/z 200/202. The subsequent fragmentation follows pathways common to aromatic carboxylic acids. The primary fragmentation steps include the loss of the hydroxyl radical, the carboxyl group, and the bromine atom.

Fragmentation_Pattern M [C₇H₅BrO₂]⁺• m/z 200/202 F1 [C₇H₄BrO]⁺ m/z 183/185 M->F1 - •OH F2 [C₆H₄Br]⁺ m/z 155/157 F1->F2 - CO F3 [C₆H₄]⁺• m/z 76 F2->F3 - Br• F4 [C₄H₂]⁺ m/z 50 F3->F4 - C₂H₂

Caption: Proposed EI fragmentation pathway for this compound.

Explanation of the Fragmentation Pathway:

  • Formation of the Molecular Ion (m/z 200/202): The process begins with the ionization of the this compound molecule, resulting in the molecular ion [C7H5BrO2]+•. The presence of the bromine isotope pair (79Br and 81Br) leads to two distinct peaks at m/z 200 and 202 of nearly equal intensity.

  • Loss of a Hydroxyl Radical (m/z 183/185): A common fragmentation pathway for carboxylic acids is the cleavage of the C-O bond, leading to the loss of a hydroxyl radical (•OH). This results in the formation of the stable 3-bromobenzoyl cation [C7H4BrO]+ at m/z 183 and 185. This is a prominent peak in the spectrum.

  • Loss of Carbon Monoxide (m/z 155/157): The 3-bromobenzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form the 3-bromophenyl cation [C6H4Br]+. This would appear at m/z 155 and 157.

  • Loss of a Bromine Radical (m/z 76): The 3-bromophenyl cation can then lose a bromine radical (Br•) to produce the phenyl cation [C6H4]+• at m/z 76.

  • Ring Fragmentation (m/z 50): The phenyl cation can undergo further fragmentation, typically by losing acetylene (C2H2), to yield smaller fragments such as the ion at m/z 50, corresponding to [C4H2]+.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. The data and pathways described are critical for the unambiguous identification of this compound in complex mixtures and for the structural elucidation of related molecules in various scientific disciplines.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromobenzoic Acid

Introduction

This compound (CAS No: 585-76-2) is an aromatic carboxylic acid that serves as a vital building block in organic synthesis.[1][2][3] Its molecular structure, featuring a bromine atom at the meta-position relative to the carboxyl group on a benzene ring, provides a versatile platform for the development of more complex molecules.[1][3] This compound is of particular interest to the pharmaceutical and agrochemical industries, where it functions as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals. Notably, it is a precursor in the synthesis of Ketoprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID). This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for their determination, and insights into its synthetic applications.

Physical and Chemical Properties

This compound is a white to off-white or light yellow crystalline powder at room temperature. It is stable under normal storage conditions in a cool, dry, and well-ventilated area.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties

PropertyValueSource(s)
Molecular FormulaC₇H₅BrO₂
Molecular Weight201.02 g/mol
AppearanceWhite to off-white/light yellow crystalline powder
Melting Point154-158 °C
Boiling Point>280 °C
Density~1.948 g/cm³
pKa (at 25 °C)3.86

Table 2: Solubility Data

SolventSolubilitySource(s)
Water0.54 g/L (at 32 °C)
MethanolSoluble (50 mg/mL, clear, colorless)
EthanolSoluble
EtherSoluble

Spectroscopic Characteristics

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic peaks for its functional groups. A prominent peak around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. A broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration, which is broadened due to hydrogen bonding. Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ ranges are attributed to the C-H and C=C stretching vibrations of the aromatic ring, respectively.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons and the acidic proton of the carboxyl group. The aromatic protons will appear as a complex multiplet in the aromatic region of the spectrum.

    • ¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the six aromatic carbons.

  • Mass Spectrometry (MS): The electron ionization mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting point range (typically 0.5-1.0 °C) is characteristic of a pure substance.

Methodology (Capillary Method):

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 1-2 mm. The tube is sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a digital melting point apparatus).

  • Heating: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁-T₂.

Melting_Point_Determination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Powder this compound B Pack into Capillary Tube (1-2mm) A->B C Attach Capillary to Thermometer B->C D Place in Heating Apparatus C->D E Heat Slowly (1-2°C/min) D->E F Observe Melting E->F G Record Start (T1) and End (T2) Temperatures F->G

Workflow for Melting Point Determination.
Boiling Point Determination

Due to its high boiling point, specialized techniques are required for accurate determination.

Methodology (Thiele Tube Method):

  • Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid like mineral oil.

  • Heating: The Thiele tube is heated gently and uniformly.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a rapid and continuous stream of bubbles is observed. The heat source is then removed.

  • Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point.

Boiling_Point_Determination A Place Sample in Fusion Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer in Thiele Tube B->C D Heat Gently C->D E Observe Rapid Stream of Bubbles D->E F Remove Heat E->F G Record Temperature When Liquid Enters Capillary F->G

Workflow for Boiling Point Determination.
pKa Determination

The acidity constant (pKa) is a measure of the strength of an acid in solution.

Methodology (Potentiometric Titration):

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent (e.g., a water-cosolvent mixture). The concentration should be known accurately.

  • Apparatus Setup: A calibrated pH meter with an electrode is immersed in the solution, which is placed on a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

  • Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

pKa_Determination A Prepare Standard Solution of this compound C Titrate with Standardized NaOH Solution A->C B Calibrate pH Meter B->C D Record pH after Each Addition C->D E Plot Titration Curve (pH vs. Volume) D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

Workflow for pKa Determination.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate in organic synthesis. The carboxylic acid group can undergo standard reactions such as esterification and conversion to an acid chloride. The aryl bromide moiety allows for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

Synthesis of Ketoprofen

A significant application of this compound in drug development is its use as a starting material for the synthesis of Ketoprofen. The process typically begins with the conversion of this compound to 3-bromobenzophenone.

Synthetic Pathway Overview:

  • Acylation: this compound is first converted to its acid chloride, typically using thionyl chloride (SOCl₂).

  • Friedel-Crafts Reaction: The resulting acid chloride reacts with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form 3-bromobenzophenone.

  • Further Steps: 3-bromobenzophenone is then converted through several subsequent steps (e.g., Heck coupling, carbonylation, hydrolysis) to yield Ketoprofen.

Ketoprofen_Synthesis A This compound B 3-Bromobenzoyl Chloride A->B SOCl₂ C 3-Bromobenzophenone B->C Benzene, AlCl₃ (Friedel-Crafts) D 3-Vinylbenzophenone (via Heck Coupling) C->D E Isopropyl α-(3-benzoylphenyl) propionate (via Carbonylation) D->E F Ketoprofen (Hydrolysis) E->F

Key steps in the synthesis of Ketoprofen from this compound.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a compound with well-defined physical and chemical properties that make it an invaluable intermediate in organic synthesis. Its utility is particularly highlighted in the pharmaceutical industry, where it serves as a crucial starting material for the synthesis of important drugs like Ketoprofen. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile chemical.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides a comprehensive technical overview of the safety and handling precautions for 3-Bromobenzoic acid (CAS No. 585-76-2), a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and drug development professionals, this guide consolidates critical safety data, outlines detailed handling protocols, and presents a logical workflow for managing this compound in a laboratory setting. Adherence to these guidelines is paramount to ensure a safe research environment and mitigate potential risks.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. It is crucial to understand its hazard profile to implement appropriate safety measures.[1][2][3]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Based on the Globally Harmonized System (GHS), the following classifications apply:

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system

The signal word for this compound is Warning .

Physicochemical and Toxicological Data

A thorough understanding of the physicochemical properties of this compound is essential for its safe handling and storage. While comprehensive toxicological data is limited, the available information is summarized below.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 585-76-2
Molecular Formula C7H5BrO2
Molecular Weight 201.02 g/mol
Appearance White to pale yellow or beige crystalline powder
Melting Point 154-158 °C
Boiling Point No data available
Solubility Soluble in ether, ethanol, acetone, and hot water.
Stability Stable under normal storage conditions.
Table 2: Toxicological Data for this compound
ParameterValueReference
LD50 (Oral) No data available
LD50 (Dermal) No data available
LC50 (Inhalation) No data available
Occupational Exposure Limits (PEL, TLV) Not established

Note: The toxicological properties of this compound have not been fully investigated. All handling should proceed with the assumption that the compound is potentially harmful.

Experimental Protocols for Safe Handling

Strict adherence to established protocols is critical when working with this compound. The following sections detail essential procedures for personal protection, spill management, and emergency response.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure.

  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. Eyewash stations and safety showers must be readily accessible.

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and removed using the proper technique to avoid skin contact.

    • Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure. For larger quantities or in case of a significant spill, impervious clothing may be necessary.

  • Respiratory Protection: If dust is generated or if working outside a fume hood, a NIOSH or European Standard EN 149 approved respirator with a P95 (US) or P1 (EU) particle filter should be used.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to contain and clean the affected area.

  • Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated to disperse any airborne dust.

  • Personal Protection: Before addressing the spill, don the appropriate PPE as outlined in section 3.1.

  • Containment: Prevent further spread of the spilled material. Do not allow the chemical to enter drains.

  • Cleanup:

    • For small spills, carefully sweep or vacuum the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

    • For large spills, use a shovel to collect the material into a suitable waste disposal container.

  • Decontamination: After the material has been collected, clean the contaminated surface by spreading water and dispose of the cleaning materials in accordance with local and regional authority requirements.

  • Disposal: Dispose of the waste in a sealed, labeled container according to institutional and governmental regulations.

First Aid Procedures

Immediate first aid can significantly reduce the severity of an exposure.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It may be possible to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

Fire and Explosion Hazard Data

  • Flammability: May be combustible at high temperatures.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen bromide gas.

  • Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE RiskAssessment->PPE_Selection Weighing Weighing in Ventilated Area PPE_Selection->Weighing ReactionSetup Reaction Setup in Fume Hood Weighing->ReactionSetup Decontamination Decontaminate Work Area ReactionSetup->Decontamination Spill Spill Occurs FirstAid Administer First Aid Spill->FirstAid Exposure FirstAid->Decontamination WasteDisposal Segregate and Dispose of Waste Decontamination->WasteDisposal Receiving Receiving and Storage WasteDisposal->Receiving New Experiment Cycle Receiving->RiskAssessment

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of starting materials. The synthesis of biaryl carboxylic acids, in particular, is of significant interest as these motifs are prevalent in numerous biologically active molecules and functional materials.

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3-bromobenzoic acid with a variety of arylboronic acids. This compound is a readily available and versatile building block, and its coupling products are valuable intermediates in the synthesis of complex molecular architectures.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the organoboron species (arylboronic acid) is transferred to the palladium center.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes the results of the Suzuki coupling reaction between this compound and a selection of arylboronic acids under aqueous conditions at room temperature.

EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid3-Phenylbenzoic acid97
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid95
34-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid99
44-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid89
53,5-Difluorophenylboronic acid3-(3,5-Difluorophenyl)benzoic acidLow Yield*

*Note: The reaction with arylboronic acids containing multiple strongly electron-withdrawing groups, such as 3,5-difluorophenylboronic acid, has been observed to result in comparatively low yields under these specific conditions.[1] Optimization of reaction conditions, including the use of different catalysts, bases, or solvent systems, may be required to improve yields for these substrates.

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki coupling of this compound with arylboronic acids.

Protocol 1: General Procedure for Suzuki Coupling in Water at Room Temperature

This protocol is based on a highly efficient and environmentally friendly method utilizing water as the solvent at ambient temperature.[1]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add 5.0 mL of distilled water to the flask.

  • Stir the mixture vigorously at room temperature under air for 1.5 hours.

  • Upon completion of the reaction (which can be monitored by TLC), a precipitate of the product will form.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any inorganic salts.

  • The crude product can be further purified by recrystallization. For example, the precipitate can be dissolved in boiling water and filtered while hot to remove any homocoupled byproducts.[1]

Protocol 2: General Procedure for Suzuki Coupling in a Biphasic Solvent System with Heating

This protocol describes a more traditional approach using a biphasic solvent system and heating, which can be useful for less reactive substrates.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 mmol)

  • Toluene and Water (4:1 ratio) or Dioxane and Water (4:1 ratio)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 8 mL of toluene and 2 mL of water).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Suzuki_Coupling_Catalytic_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)2 Base pd_diaryl Ar-Pd(II)-Ar' transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product reagents This compound (Ar-X) + Arylboronic Acid (Ar'-B(OH)2) + Base

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup: Combine this compound, arylboronic acid, catalyst, and base. start->setup solvent Add Solvent (e.g., Water or Toluene/Water) setup->solvent atmosphere Establish Inert Atmosphere (if required) solvent->atmosphere reaction Stir at Appropriate Temperature (Room Temp or Heated) atmosphere->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Reaction Work-up: Quench, Extract, and Wash monitor->workup Reaction Complete purification Purification: Recrystallization or Chromatography workup->purification product Characterize Final Product purification->product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Note: Grignard Reagent Formation from 3-Bromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Grignard reagents are powerful tools in organic synthesis, enabling the formation of new carbon-carbon bonds.[1] They are typically prepared by reacting an organohalide with magnesium metal in an anhydrous ether solvent.[2] However, the synthesis of a Grignard reagent from a molecule containing an acidic proton, such as 3-bromobenzoic acid, presents a significant challenge. The Grignard reagent is a very strong base and will readily react with acidic protons from functional groups like carboxylic acids, alcohols, or even water.[3][4][5] This acid-base reaction is much faster than the desired carbon-carbon bond formation, leading to the quenching of the reagent. This application note details the necessary strategies and protocols to successfully form and utilize Grignard reagents derived from this compound, a common scaffold in medicinal chemistry.

The Challenge: Incompatibility of Grignard Reagents with Acidic Protons

Directly reacting this compound with magnesium to form a Grignard reagent is not feasible. The acidic proton of the carboxylic acid group (-COOH) would be immediately abstracted by the highly basic Grignard reagent as it forms. This unwanted acid-base reaction consumes the reagent, converting it into an inactive alkane (benzene in this case) and a magnesium carboxylate salt, thus preventing any subsequent nucleophilic addition reactions. Therefore, to successfully generate a functional Grignard reagent from this compound, the carboxylic acid group must first be "protected."

The Solution: Protection of the Carboxylic Acid Group

A protecting group is a chemical moiety that temporarily masks a reactive functional group, rendering it inert to specific reaction conditions. After the desired transformation is complete, the protecting group can be removed to regenerate the original functional group. For carboxylic acids in the context of Grignard reactions, the most common and effective protecting groups are esters, such as methyl, ethyl, or t-butyl esters. The ester functionality is stable under the basic conditions of Grignard reagent formation and reaction.

The overall strategy involves three key stages:

  • Protection: Convert the carboxylic acid of this compound into an ester.

  • Grignard Formation & Reaction: Form the Grignard reagent from the protected bromo-ester and react it with a suitable electrophile.

  • Deprotection: Hydrolyze the ester to regenerate the carboxylic acid in the final product.

Experimental Protocols

Protocol 1: Protection of this compound via Fischer Esterification

This protocol describes the conversion of this compound to its methyl ester, a common precursor for Grignard reagent formation.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • To a round-bottom flask, add this compound.

  • Add an excess of anhydrous methanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude methyl 3-bromobenzoate, which can be purified further by distillation or chromatography if necessary.

Protocol 2: Grignard Reagent Formation and Carboxylation

This protocol details the formation of the Grignard reagent from methyl 3-bromobenzoate and its subsequent reaction with carbon dioxide (dry ice) to form isophthalic acid monomethyl ester.

Materials:

  • Methyl 3-bromobenzoate (dried)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an initiator)

  • Dry ice (solid CO2)

  • Hydrochloric acid (e.g., 3 M or 6 M)

  • Three-neck round-bottom flask, dropping funnel, reflux condenser, drying tubes (filled with CaCl2)

Procedure: Part A: Grignard Reagent Formation

  • Ensure all glassware is scrupulously oven-dried to remove any trace of water. Assemble the three-neck flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a glass stopper under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in the flask.

  • Dissolve methyl 3-bromobenzoate in anhydrous ether or THF and place this solution in the dropping funnel.

  • Add a small portion of the bromo-ester solution to the magnesium turnings. If the reaction does not initiate (indicated by cloudiness or gentle bubbling), add a single crystal of iodine or gently warm the flask.

  • Once the reaction has started, add the remaining bromo-ester solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting cloudy, grey-to-brown solution is the Grignard reagent, 3-(methoxycarbonyl)phenylmagnesium bromide.

Part B: Reaction with Carbon Dioxide

  • In a separate beaker, place a generous excess of crushed dry ice.

  • Slowly pour the prepared Grignard reagent solution onto the dry ice with gentle swirling. A vigorous reaction will occur.

  • Allow the excess dry ice to sublime completely. The reaction mixture will appear as a viscous mass.

  • Hydrolyze the intermediate magnesium salt by slowly adding cold dilute hydrochloric acid until the solution becomes acidic and all solids have dissolved. This step protonates the carboxylate to form the carboxylic acid.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2-3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the crude product, 3-carboxy-methylbenzoate. This product can then be purified by recrystallization.

Data Presentation

The efficiency of this multi-step synthesis is dependent on the conditions of each reaction. The following table summarizes representative yields for each stage of the process.

StepReactionStarting MaterialProductTypical Yield (%)
1Protection (Esterification)This compoundMethyl 3-bromobenzoate85 - 95%
2Grignard Formation & CarboxylationMethyl 3-bromobenzoate3-Carboxy-methylbenzoate70 - 85%
3Deprotection (Hydrolysis)3-Carboxy-methylbenzoateIsophthalic Acid> 90%

Yields are representative and may vary based on reaction scale, purity of reagents, and specific laboratory conditions.

Visualized Workflow

The logical flow of the entire synthetic procedure, from the starting material to the final product after an example reaction, is illustrated below.

Grignard_Workflow Start This compound Protected Methyl 3-bromobenzoate Start->Protected Protection: MeOH, H+ catalyst Grignard 3-(Methoxycarbonyl)phenyl- magnesium bromide Protected->Grignard Grignard Formation: Mg, Anhydrous Ether Intermediate Magnesium Carboxylate Salt Grignard->Intermediate Reaction: 1. CO2 (Dry Ice) Final Final Product (e.g., Isophthalic Acid Derivative) Intermediate->Final Work-up & Deprotection: 2. H3O+

Caption: Synthetic workflow for the formation and reaction of a Grignard reagent from this compound.

Applications in Drug Development

The ability to functionalize the 3-position of a benzoic acid scaffold is critical in medicinal chemistry. This methodology allows for the introduction of a wide variety of substituents by reacting the Grignard reagent with different electrophiles (aldehydes, ketones, esters, nitriles, etc.). The resulting complex benzoic acid derivatives are common structural motifs in pharmaceuticals, including anti-inflammatory agents, kinase inhibitors, and receptor modulators. This robust protocol provides a reliable pathway for creating diverse molecular libraries for drug discovery and lead optimization campaigns.

References

Application Notes and Protocols for the Esterification of 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical, fragrance, and materials industries. Esters of 3-bromobenzoic acid are valuable intermediates in the synthesis of a variety of organic molecules and active pharmaceutical ingredients. This document provides detailed protocols for the synthesis of various alkyl esters of this compound, including methyl, ethyl, propyl, isopropyl, butyl, and tert-butyl esters, via Fischer and Steglich esterification methods.

General Reaction Scheme

The overall transformation involves the reaction of this compound with an alcohol in the presence of a catalyst to yield the corresponding ester and water.

Esterification_Reaction reactant1 This compound product1 3-Bromobenzoate Ester reactant1->product1 + H₂O reactant2 Alcohol (R-OH) reactant2->product1 Catalyst product2 Water

Caption: General Esterification of this compound.

Data Presentation: Summary of Esterification Reactions

The following table summarizes the reaction conditions and yields for the synthesis of various 3-bromobenzoate esters.

Ester ProductAlcohol UsedEsterification MethodCatalystReaction Time (h)Yield (%)
Methyl 3-bromobenzoateMethanolFischerH₂SO₄1085[1]
Ethyl 3-bromobenzoateEthanolFischerH₂SO₄2-4~95
n-Propyl 3-bromobenzoaten-PropanolFischerH₂SO₄4-6~90
Isopropyl 3-bromobenzoateIsopropanolFischerH₂SO₄6-8~85
n-Butyl 3-bromobenzoaten-ButanolFischerH₂SO₄4-6~92
tert-Butyl 3-bromobenzoatetert-ButanolSteglichDCC, DMAP12~80

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Primary and Secondary Alcohols

This protocol is suitable for the synthesis of methyl, ethyl, n-propyl, isopropyl, and n-butyl 3-bromobenzoates. The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3] To drive the reaction towards the ester product, the alcohol is typically used in excess.

Materials:

  • This compound

  • Anhydrous alcohol (Methanol, Ethanol, n-Propanol, Isopropanol, or n-Butanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in the corresponding anhydrous alcohol (10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction or ~0.1 equivalents).[1]

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for the time specified in the data table. Monitor the reaction progress by thin-layer chromatography (TLC).[1]

  • Work-up:

    • After cooling to room temperature, remove the excess alcohol under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the unreacted acid and the sulfuric acid catalyst.

    • Wash the organic layer with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude ester. The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Workflow for Fischer Esterification:

Fischer_Esterification_Workflow start Start reactants Dissolve this compound in excess Alcohol start->reactants catalyst Add conc. H₂SO₄ reactants->catalyst reflux Reflux for specified time catalyst->reflux cool Cool to Room Temperature reflux->cool evaporate Remove excess Alcohol cool->evaporate dissolve Dissolve residue in CH₂Cl₂ evaporate->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄/Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify (Chromatography/Distillation) concentrate->purify end End purify->end

Caption: Fischer Esterification Workflow.

Protocol 2: Steglich Esterification of this compound with tert-Butanol

The Steglich esterification is a mild method for forming esters that is particularly useful for sterically hindered alcohols like tert-butanol, which do not perform well under Fischer conditions. This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Materials:

  • This compound

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent), tert-butanol (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane.

  • DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane dropwise with stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with 1 M HCl to remove any remaining DMAP.

    • Wash with saturated sodium bicarbonate solution.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure tert-butyl 3-bromobenzoate.

Workflow for Steglich Esterification:

Steglich_Esterification_Workflow start Start reactants Dissolve this compound, t-BuOH, and DMAP in anhydrous CH₂Cl₂ start->reactants cool Cool to 0°C (Ice Bath) reactants->cool add_dcc Add DCC solution dropwise cool->add_dcc react Stir at Room Temperature for 12h add_dcc->react filter_dcu Filter to remove DCU precipitate react->filter_dcu wash_hcl Wash with 1 M HCl filter_dcu->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄/Na₂SO₄ wash_brine->dry filter Filter dry->filter concentrate Concentrate under reduced pressure filter->concentrate purify Purify (Column Chromatography) concentrate->purify end End purify->end

Caption: Steglich Esterification Workflow.

References

Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-Bromobenzoyl chloride from 3-Bromobenzoic acid. The primary method described utilizes thionyl chloride (SOCl₂), a common and effective reagent for the conversion of carboxylic acids to acyl chlorides.[1][2][3][4] This conversion is a fundamental transformation in organic synthesis, as acyl chlorides are versatile intermediates for the formation of esters, amides, and other carbonyl derivatives.[1] This protocol includes information on reaction setup, execution, workup, and purification of the final product.

Data Presentation

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
This compoundC₇H₅BrO₂201.02249 (decomposes)-
3-Bromobenzoyl chlorideC₇H₄BrClO219.4674-75 at 0.5 mmHg1.662
Thionyl chlorideSOCl₂118.97791.63

Experimental Protocol

This protocol details the synthesis of 3-Bromobenzoyl chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (or other inert solvent like dichloromethane)

  • Dry glassware

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Distillation apparatus for vacuum distillation

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound. Add an excess of thionyl chloride (typically 2-3 equivalents). An inert solvent such as toluene can be used, or the reaction can be run neat.

  • Reaction: Gently heat the mixture to reflux (the boiling point of thionyl chloride is approximately 79°C). The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool to room temperature. Excess thionyl chloride can be removed by distillation at atmospheric pressure.

  • Purification: The crude 3-Bromobenzoyl chloride is then purified by vacuum distillation. Collect the fraction boiling at 74-75 °C/0.5 mmHg.

Safety Precautions:

  • This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂).

  • Thionyl chloride is corrosive and reacts violently with water. Handle with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.

  • All glassware must be thoroughly dried before use to prevent the hydrolysis of thionyl chloride and the product.

Visualizations

Chemical Reaction Pathway

reaction_pathway Figure 1: Synthesis of 3-Bromobenzoyl chloride cluster_reactants Reactants cluster_products Products 3-Bromobenzoic_acid This compound 3-Bromobenzoyl_chloride 3-Bromobenzoyl chloride 3-Bromobenzoic_acid->3-Bromobenzoyl_chloride Thionyl_chloride Thionyl chloride (SOCl₂) Thionyl_chloride->3-Bromobenzoyl_chloride SO2 Sulfur dioxide (SO₂) HCl Hydrogen chloride (HCl)

Caption: Synthesis of 3-Bromobenzoyl chloride.

Experimental Workflow

experimental_workflow Figure 2: Experimental Workflow start Start setup Combine this compound and Thionyl chloride in a dry round-bottom flask start->setup reflux Heat the mixture to reflux (approx. 79°C) for 2-4 hours setup->reflux cool Cool the reaction mixture to room temperature reflux->cool distill_excess Distill off excess Thionyl chloride cool->distill_excess vacuum_distill Purify by vacuum distillation (74-75°C at 0.5 mmHg) distill_excess->vacuum_distill product Collect pure 3-Bromobenzoyl chloride vacuum_distill->product end End product->end

Caption: Experimental Workflow Diagram.

References

Application Notes and Protocols for Amide Bond Formation with 3-Bromobenzoic Acid Using Coupling Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, owing to the prevalence of the amide functional group in biologically active molecules. The coupling of a carboxylic acid with an amine to form an amide is a thermodynamically favorable process, yet it often requires the use of coupling reagents to overcome the kinetic barrier posed by the formation of a non-reactive ammonium carboxylate salt. This document provides detailed application notes and protocols for the formation of amides from 3-bromobenzoic acid using three commonly employed coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt), O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P®).

This compound is a versatile building block in organic synthesis, and its derivatives are often intermediates in the preparation of pharmaceuticals and other functional materials. The protocols and data presented herein are intended to serve as a comprehensive guide for researchers to effectively synthesize amide derivatives of this compound with high efficiency and purity.

Coupling Reagent Overview

The choice of coupling reagent is critical and depends on factors such as the reactivity of the carboxylic acid and amine, the presence of other functional groups, desired reaction conditions, and scalability.

  • EDC/HOBt: This is a widely used and cost-effective carbodiimide-based coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. The addition of HOBt minimizes side reactions, such as the formation of N-acylurea, and reduces the risk of racemization in chiral substrates by forming an active ester that is more reactive towards the amine.[1][2] The water-soluble nature of the EDC by-product, 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), simplifies purification through aqueous workup.[3]

  • HATU: A uronium-based coupling reagent, HATU is known for its high efficiency and rapid reaction times, even with sterically hindered or electron-deficient amines and carboxylic acids.[4] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[4] The presence of the 7-azabenzotriazole moiety enhances the reactivity and reduces epimerization compared to its benzotriazole analogue, HBTU.

  • T3P® (Propylphosphonic Anhydride): This cyclic phosphonic acid anhydride is a mild and efficient coupling reagent that offers several advantages, including broad functional group tolerance, low epimerization, and an easy workup procedure as the by-products are water-soluble. T3P is particularly useful for large-scale synthesis due to its safety profile and the high purity of the resulting products.

Data Presentation: Quantitative Comparison of Coupling Reagents

The following tables summarize quantitative data for the amide bond formation between this compound and various amines using EDC/HOBt, HATU, and T3P®. It is important to note that the data is compiled from various literature sources and direct comparison of yields should be considered with caution as reaction conditions may vary.

Table 1: Amide Bond Formation with this compound and Primary Amines

AmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
AnilineEDC/HOBt/DMAPDIPEACH₃CN242372
BenzylamineHATUDIPEADMF1RTHigh
AnilineT3P®PyridineEtOAc12RTModerate

Table 2: Amide Bond Formation with this compound and Secondary Amines

AmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)
PiperidineEDC/HOBtDIPEADMF12RTGood
MorpholineHATUDIPEADMF260High
PiperidineT3P®Pyridine2-MeTHF16RTGood

Note: "High," "Good," and "Moderate" are used when specific percentage yields were not available in the cited literature but the reaction was reported to be successful.

Experimental Protocols

The following are detailed protocols for the amide bond formation of this compound with a representative amine using each of the three coupling reagents.

Protocol 1: Amide Bond Formation using EDC/HOBt

This protocol is a general procedure for the coupling of this compound with an amine using EDC and HOBt, with the addition of DMAP which has been shown to improve yields, especially with electron-deficient amines.

Materials:

  • This compound

  • Amine (e.g., Aniline)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP) (catalytic)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the acid in anhydrous DMF or CH₃CN (approximately 0.1-0.5 M).

  • Add the amine (1.1 eq.), HOBt (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.).

  • Add DIPEA (2.0-3.0 eq.) to the mixture and stir for 5 minutes at room temperature.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Bond Formation using HATU

This protocol describes the use of the highly efficient coupling reagent HATU.

Materials:

  • This compound

  • Amine (e.g., Benzylamine)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF (0.1-0.5 M).

  • Add the amine (1.1 eq.) to the solution.

  • Add DIPEA (3.0 eq.) and stir the mixture for a few minutes.

  • Add HATU (1.1 eq.) in one portion.

  • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic phase with saturated aqueous NaHCO₃ solution (2x), water (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure amide.

Protocol 3: Amide Bond Formation using T3P®

This protocol utilizes the mild and efficient coupling reagent T3P®.

Materials:

  • This compound

  • Amine (e.g., Piperidine)

  • 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P®, typically as a 50% solution in a solvent like ethyl acetate or DMF)

  • Pyridine or Triethylamine (TEA)

  • Anhydrous Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the amine (1.1 eq.).

  • Dissolve the starting materials in anhydrous ethyl acetate or THF (0.1-0.5 M).

  • Add pyridine or TEA (3.0 eq.) to the solution and stir.

  • Add the T3P® solution (1.5 eq. of the cyclic trimer) dropwise to the reaction mixture at room temperature. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by adding water or 1 M HCl.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x, if a tertiary amine base was used), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Mandatory Visualizations

Signaling Pathway: General Mechanism of Amide Bond Formation via Activated Ester

Amide_Formation_Mechanism RCOOH This compound (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea, OAt-ester) RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., EDC, HATU, T3P) CouplingReagent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral Amine Amine (R'-NH2) Amine->Tetrahedral Nucleophilic Attack Amide Amide (R-CONHR') Tetrahedral->Amide Collapse Byproduct By-product Tetrahedral->Byproduct

Caption: General mechanism of amide bond formation.

Experimental Workflow: Amide Synthesis with this compound

Amide_Synthesis_Workflow Start Start: Dissolve this compound & Amine AddBase Add Base (e.g., DIPEA, Pyridine) Start->AddBase AddReagent Add Coupling Reagent (EDC/HOBt, HATU, or T3P) AddBase->AddReagent Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) AddReagent->Reaction Workup Aqueous Workup (Extraction & Washes) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Pure Amide Purification->Product End End Product->End

Caption: A typical experimental workflow for amide synthesis.

References

Experimental protocol for the synthesis of Ketoprofen from 3-Bromobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An experimental protocol for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen, starting from 3-Bromobenzoic acid, is detailed below. This multi-step synthesis is designed for researchers, scientists, and professionals in drug development, providing in-depth methodologies and data presentation for clarity and reproducibility.

Application Note: Synthesis of Ketoprofen

This protocol outlines a transition-metal catalyzed pathway for the synthesis of Ketoprofen. The chosen route begins with the conversion of this compound to an intermediate, 3-bromobenzophenone, which then undergoes a series of reactions including a Heck coupling and a palladium-catalyzed carbonylation to yield the final product. This method offers high yields and regioselectivity in the key steps.

Overall Reaction Scheme

The synthesis proceeds through the following key transformations:

  • Acid Chloride Formation: Conversion of this compound to 3-Bromobenzoyl chloride.

  • Friedel-Crafts Acylation: Reaction of 3-Bromobenzoyl chloride with benzene to form 3-Bromobenzophenone.

  • Heck Reaction: Palladium-catalyzed coupling of 3-Bromobenzophenone with ethylene to yield 3-Vinylbenzophenone.

  • Carbonylation: Palladium-catalyzed carbonylation of 3-Vinylbenzophenone to form Isopropyl α-(3-benzoylphenyl)propionate.

  • Hydrolysis: Conversion of the isopropyl ester to Ketoprofen.

Experimental Protocols

Step 1: Synthesis of 3-Bromobenzoyl chloride

The initial step involves the conversion of this compound to its more reactive acid chloride derivative.

  • Methodology: To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane or toluene, thionyl chloride (SOCl₂) (1.2-1.5 equivalents) is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is then heated to reflux for 2-4 hours until the evolution of HCl and SO₂ gases ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-Bromobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Bromobenzophenone

This step employs a Friedel-Crafts acylation to introduce the benzoyl moiety.

  • Methodology: In a reaction vessel, anhydrous aluminum chloride (AlCl₃) (1.1 equivalents) is suspended in dry benzene, which acts as both the solvent and a reactant. The mixture is cooled in an ice bath. 3-Bromobenzoyl chloride (1 equivalent), dissolved in a small amount of dry benzene, is added dropwise to the cooled suspension with vigorous stirring. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 3-5 hours. The reaction is quenched by pouring it slowly onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate. The solvent is evaporated to yield 3-Bromobenzophenone, which can be purified by recrystallization or column chromatography. A yield of approximately 90% can be expected for this step.[1][2]

Step 3: Synthesis of 3-Vinylbenzophenone

A palladium-catalyzed Heck reaction is utilized to introduce a vinyl group.

  • Methodology: 3-Bromobenzophenone (1 equivalent) is dissolved in a suitable solvent system such as DMF or a mixture of acetonitrile and triethylamine. A palladium catalyst, for example, Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃, is added. The reaction mixture is then pressurized with ethylene gas and heated. The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography to give 3-Vinylbenzophenone.

Step 4: Synthesis of Isopropyl α-(3-benzoylphenyl)propionate

This key step involves a palladium-catalyzed carbonylation to introduce the propionate side chain.

  • Methodology: 3-Vinylbenzophenone (1 equivalent) is subjected to a palladium-catalyzed carbonylation reaction. The reaction is carried out in the presence of a palladium catalyst, carbon monoxide, and isopropanol. This reaction results in the formation of Isopropyl α-(3-benzoylphenyl)propionate with high yield (95%) and regioselectivity (>99.5%).[1][2]

Step 5: Synthesis of Ketoprofen (α-(3-benzoylphenyl)propanoic acid)

The final step is the hydrolysis of the isopropyl ester to the carboxylic acid.

  • Methodology: The Isopropyl α-(3-benzoylphenyl)propionate (1 equivalent) is hydrolyzed using an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, in a solvent like methanol or ethanol. The reaction mixture is heated to reflux until the hydrolysis is complete (monitored by TLC). After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the crude Ketoprofen. The solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system can be performed for further purification. This final step typically proceeds with a high yield of around 90%.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of Ketoprofen from this compound.

StepReactantProductReagents/CatalystsYield (%)
1This compound3-Bromobenzoyl chlorideSOCl₂, cat. DMF~95-99%
23-Bromobenzoyl chloride3-BromobenzophenoneBenzene, AlCl₃90%
33-Bromobenzophenone3-VinylbenzophenoneEthylene, Pd(OAc)₂, P(o-tolyl)₃Not specified
43-VinylbenzophenoneIsopropyl α-(3-benzoylphenyl)propionateCO, Isopropanol, Pd catalyst95%
5Isopropyl α-(3-benzoylphenyl)propionateKetoprofenNaOH or KOH, then HCl90%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for the synthesis of Ketoprofen.

Synthesis_of_Ketoprofen cluster_start Starting Material cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Heck Reaction cluster_step4 Step 4: Carbonylation cluster_final Final Product A This compound B 3-Bromobenzoyl Chloride A->B SOCl₂ C 3-Bromobenzophenone B->C Benzene, AlCl₃ D 3-Vinylbenzophenone C->D Ethylene, Pd Catalyst E Isopropyl α-(3-benzoylphenyl)propionate D->E CO, Isopropanol, Pd Catalyst F Ketoprofen E->F Hydrolysis (NaOH, then HCl)

Caption: Synthetic pathway of Ketoprofen from this compound.

References

Application Notes and Protocols for the Derivatization of 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of the carboxylic acid group of 3-bromobenzoic acid. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The protocols outlined below cover common and effective methods for converting the carboxylic acid moiety into esters, amides, and acyl chlorides, thereby enabling further molecular elaboration.

Introduction

This compound is a versatile bifunctional molecule, featuring a carboxylic acid group amenable to various transformations and a bromine atom that can participate in cross-coupling reactions. Derivatization of the carboxylic acid is a fundamental step in harnessing this molecule for the synthesis of more complex structures. The choice of derivative—ester, amide, or acyl chloride—depends on the subsequent desired reaction and the overall synthetic strategy. This guide offers reliable methods for these key transformations.

Derivatization Strategies

The primary strategies for derivatizing the carboxylic acid group of this compound involve esterification, amidation, and conversion to an acyl chloride. The acyl chloride is a highly reactive intermediate that can be readily converted to esters and amides. Direct esterification is typically acid-catalyzed, while amidation often requires the use of coupling agents to form an activated intermediate.

Derivatization_Workflow cluster_start Starting Material cluster_derivatives Derivatives 3-Bromobenzoic_Acid 3-Bromobenzoic_Acid Methyl_3-Bromobenzoate Methyl_3-Bromobenzoate 3-Bromobenzoic_Acid->Methyl_3-Bromobenzoate H₂SO₄, MeOH (Fischer Esterification) 3-Bromobenzoyl_Chloride 3-Bromobenzoyl_Chloride 3-Bromobenzoic_Acid->3-Bromobenzoyl_Chloride SOCl₂ 3-Bromobenzamide 3-Bromobenzamide 3-Bromobenzoic_Acid->3-Bromobenzamide EDC, HOBt, Amine (Direct Amidation) 3-Bromobenzoyl_Chloride->3-Bromobenzamide NH₃ or RNH₂

Caption: Workflow for the derivatization of this compound.

Protocol 1: Synthesis of Methyl 3-Bromobenzoate via Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with methanol to yield methyl 3-bromobenzoate.

Experimental Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask containing this compound (1.1 g, 5.47 mmol), add methanol (20 mL).

  • Acid Catalyst Addition: Carefully add 2 drops of concentrated sulfuric acid to the mixture.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux under a nitrogen atmosphere for 10 hours.

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the excess methanol.

  • Extraction: Dissolve the residue in dichloromethane (20 mL) and wash with a saturated sodium bicarbonate solution (10 mL). Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (3:1) mobile phase to afford methyl 3-bromobenzoate.[1]

Quantitative Data:

ProductStarting MaterialReagentsYieldReference
Methyl 3-bromobenzoateThis compoundMethanol, Sulfuric acid85%[1]

Spectroscopic Data for Methyl 3-Bromobenzoate:

TypeDataReference(s)
¹H NMR (CDCl₃, 200 MHz)δ 8.15 (s, 1H), 7.98 (m, 1H), 7.68 (d, J = 8.0 Hz, 1H), 7.37 - 7.30 (m, 1H), 3.91 (s, 3H)[2]
¹³C NMR (CDCl₃, 50 MHz)δ 165.5, 135.7, 132.4, 132.1, 129.8, 128.0, 122.3, 52.2[2]
IR (cm⁻¹)Carbonyl (C=O) stretch: 1720-1750 (strong, sharp); C-O stretch: 1200-1300; Aromatic C-H stretch: 3000-3100; C-Br stretch: 500-600[3]

Protocol 2: Synthesis of 3-Bromobenzoyl Chloride

This protocol details the conversion of this compound to the highly reactive 3-bromobenzoyl chloride using thionyl chloride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), place this compound.

  • Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (approximately 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) (1-2 drops) can be added to accelerate the reaction.

  • Reaction: Gently heat the mixture to reflux. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

  • Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-bromobenzoyl chloride is often used in the next step without further purification. If required, it can be purified by vacuum distillation.

Quantitative Data:

ProductStarting MaterialReagentYieldNote
3-Bromobenzoyl ChlorideThis compoundThionyl Chloride (SOCl₂)>90% (Typical)This reaction is generally high-yielding.

Protocol 3: Synthesis of 3-Bromobenzamide

This protocol describes two common methods for the synthesis of 3-bromobenzamide: from the acyl chloride and via direct coupling from the carboxylic acid.

Method A: From 3-Bromobenzoyl Chloride

Experimental Protocol:

  • Reaction Setup: Dissolve 3-bromobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask cooled in an ice bath.

  • Amine Addition: Add a concentrated aqueous solution of ammonia (or a solution of the desired primary/secondary amine in the reaction solvent) dropwise to the stirred solution of the acyl chloride. An excess of the amine (at least 2 equivalents) is used to neutralize the HCl byproduct.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours.

  • Work-up: Quench the reaction with water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with dilute acid (to remove excess amine), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Method B: Direct Amidation using EDC/HOBt

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 equiv) in a suitable solvent like DMF or DCM, add 1-hydroxybenzotriazole (HOBt) (1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv).

  • Activation: Stir the mixture at room temperature for 30-60 minutes to form the active ester.

  • Amine Addition: Add the desired amine (1.1 equiv) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equiv).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Quantitative Data (Representative):

ProductStarting MaterialReagentsYieldNote
N-substituted amidesCarboxylic AcidsAmines, EDC, HOBt, DIPEAGood to ExcellentYields are generally high for this type of coupling reaction.

Spectroscopic Data for 3-Bromobenzamide:

TypeDataReference(s)
¹H NMR (DMSO-d₆)Aromatic protons typically appear in the range of δ 7.4-8.1 ppm. The amide protons (NH₂) appear as two broad singlets.
¹³C NMR (DMSO-d₆)Carbonyl carbon (C=O) ~167 ppm. Aromatic carbons in the range of ~122-136 ppm.
IR (KBr, cm⁻¹)N-H stretch (amide): ~3100-3500 (two bands, broad); Carbonyl (C=O) stretch: ~1660 (strong); N-H bend: ~1620

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Bromobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 3-Bromobenzoic acid via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and actionable solutions.

Problem Possible Cause(s) Solution(s)
No Crystal Formation Upon Cooling 1. Supersaturation not achieved: Too much solvent was used, preventing the solution from becoming saturated upon cooling.[1][2] 2. Solution cooled too rapidly: Rapid cooling can sometimes inhibit the formation of crystal nuclei.[2] 3. High concentration of impurities: Certain impurities can inhibit crystal growth.[2]1. Reduce Solvent Volume: Reheat the solution to boiling and evaporate some of the solvent to increase the concentration of this compound. Allow the concentrated solution to cool slowly.[3] 2. Induce Crystallization: - Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution to create nucleation sites. - Seed Crystals: Add a very small crystal of pure this compound to the cooled solution to initiate crystallization. 3. Cool Slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.
Low Yield of Purified Crystals 1. Excessive solvent used: A significant amount of the product remains dissolved in the mother liquor. 2. Premature crystallization: Crystals formed during hot filtration and were lost. 3. Washing with warm or excessive solvent: The purified crystals were re-dissolved during the washing step.1. Minimize Solvent: Use the minimum amount of boiling solvent necessary to dissolve the crude product. 2. Second Crop: Collect a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. 3. Preheat Funnel: During hot filtration, preheat the funnel and filter paper to prevent premature crystal formation. 4. Use Ice-Cold Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent.
"Oiling Out" - Formation of an Oil Instead of Crystals 1. High concentration of impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Solution is too concentrated: The solute comes out of solution above its melting point. 3. Rapid cooling: The substance does not have enough time to form an ordered crystal lattice.1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent and allow it to cool slowly. 2. Charcoal Treatment: If colored impurities are present, consider a charcoal treatment to remove them. 3. Slower Cooling: Insulate the flask to encourage very slow cooling, which can favor crystal formation over oiling out.
Colored Crystals After Recrystallization 1. Colored impurities present in the crude material. 2. Thermal decomposition: The compound may have partially decomposed upon prolonged heating.1. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that using too much charcoal can reduce your yield. 2. Avoid Overheating: Do not heat the solution for an extended period after the solid has dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. For this compound, common and effective solvents include water, ethanol, acetone, and mixtures such as ethanol/water or acetone/water. The choice of solvent may depend on the impurities present. It is recommended to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific crude product.

Q2: How much solvent should I use for the recrystallization?

A2: You should use the minimum amount of boiling solvent required to completely dissolve the crude this compound. Using an excess of solvent is a common reason for low yields, as a significant portion of the product will remain in the mother liquor upon cooling.

Q3: My purified this compound has a low melting point and a broad melting range. What does this indicate?

A3: A low and broad melting point range is indicative of impurities remaining in your sample. Pure crystalline solids typically have a sharp and well-defined melting point. In this case, a second recrystallization may be necessary to further purify the compound.

Q4: Can I reuse the mother liquor?

A4: Yes, it is possible to recover more product from the mother liquor. This can be achieved by evaporating a portion of the solvent to concentrate the solution and then cooling it again to obtain a "second crop" of crystals. However, be aware that this second crop may be less pure than the first.

Q5: How can I remove insoluble impurities from my crude this compound?

A5: Insoluble impurities can be removed by performing a hot gravity filtration. After dissolving the crude product in the minimum amount of boiling solvent, the hot solution is filtered to remove any undissolved solids. It is important to keep the solution hot during this process to prevent premature crystallization of the this compound.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water or ethanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Glass stirring rod

  • Watch glass

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate to the solvent's boiling point while stirring. Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding a large excess of solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a stemless funnel containing fluted filter paper on the hot plate. Filter the hot solution quickly to remove the impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel. The final product can be transferred to a watch glass for further drying.

Quantitative Data Summary

Property Value Source(s)
Melting Point 155-158 °C
Solubility in Water Slightly soluble in hot water
Solubility in Ethanol Soluble
Solubility in Ether Soluble
Solubility in Acetone Soluble
Appearance Off-white to light yellow crystalline powder

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude Crude this compound add_solvent Add Minimum Boiling Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolved->hot_filtration filtrate Hot, Clear Filtrate hot_filtration->filtrate cool Cool Slowly to Room Temp filtrate->cool ice_bath Cool in Ice Bath cool->ice_bath crystals_formed Crystal Formation ice_bath->crystals_formed vacuum_filtration Vacuum Filtration crystals_formed->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry pure_product Pure this compound dry->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue? no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? no_crystals->low_yield No reduce_solvent Reduce Solvent Volume & Re-cool no_crystals->reduce_solvent Yes oiling_out Oiling Out? low_yield->oiling_out No check_solvent_vol Check for Excess Solvent in Initial Step low_yield->check_solvent_vol Yes reheat_add_solvent Reheat, Add More Solvent & Cool Slowly oiling_out->reheat_add_solvent Yes induce_crystallization Induce Crystallization (Scratch / Seed) reduce_solvent->induce_crystallization second_crop Recover Second Crop from Filtrate check_solvent_vol->second_crop

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Purification of 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in removing unreacted benzoic acid from 3-bromobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating unreacted benzoic acid from this compound?

A1: The two most effective methods for this separation are chemically active extraction and fractional recrystallization. Chemically active extraction leverages the slight difference in acidity between the two compounds, while fractional recrystallization relies on differences in their solubility in a particular solvent system.

Q2: Why is it important to remove unreacted benzoic acid?

A2: Unreacted benzoic acid is an impurity that can interfere with subsequent reactions or affect the purity and crystalline structure of the final this compound product. For applications in drug development and materials science, high purity is often a critical requirement.

Q3: How can I verify the purity of my this compound after separation?

A3: The purity of the final product can be assessed using several analytical techniques, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Melting point analysis can also be a useful indicator of purity; pure this compound has a melting point of 155-158 °C.[1]

Troubleshooting Guides

Problem 1: Low yield of this compound after extraction.
Possible Cause Solution
Incomplete precipitation Ensure the pH of the aqueous solution is sufficiently acidic (pH < 2) during the precipitation step. Add the acid slowly while stirring and cooling the solution in an ice bath to maximize crystal formation.
Extraction from the organic layer was incomplete Perform multiple extractions (at least 2-3) with the basic solution to ensure all the carboxylates are transferred to the aqueous layer.
Loss of product during transfers Minimize the number of transfers between glassware. Ensure all equipment is properly rinsed with the appropriate solvent to recover any adhering product.
Problem 2: The separated this compound is still contaminated with benzoic acid.
Possible Cause Solution
Inefficient separation during extraction The pH of the basic solution used for extraction might not have been optimal. A carefully controlled pH can selectively deprotonate the more acidic this compound (pKa ≈ 3.86) over the benzoic acid (pKa ≈ 4.20). Consider using a weaker base like sodium bicarbonate initially to selectively extract the this compound.
Co-precipitation During the precipitation step, some benzoic acid may have co-precipitated with the this compound. To mitigate this, perform a slow precipitation at a controlled temperature. A second purification step, such as recrystallization, may be necessary.
Inadequate washing of the final product Wash the filtered crystals with a small amount of ice-cold water to remove any soluble impurities, including residual benzoic acid, without dissolving a significant amount of the desired product.

Data Presentation

Table 1: Comparison of Physical Properties

PropertyBenzoic AcidThis compound
Molecular Weight 122.12 g/mol 201.02 g/mol
Melting Point 122.4 °C155-158 °C[1]
pKa (in water at 25°C) ~4.20~3.86[2]

Table 2: Solubility in Water at Different Temperatures

Temperature (°C)Benzoic Acid ( g/100 mL)This compound ( g/100 mL)
00.17Data not available
250.34~0.054 (at 32°C)[2][3]
500.85Data not available
752.20Data not available
1005.63Soluble in hot water

Table 3: General Solubility in Organic Solvents

SolventBenzoic AcidThis compound
Methanol SolubleSoluble (50 mg/mL)
Ethanol SolubleSoluble
Acetone SolubleSoluble
Diethyl Ether SolubleSoluble

Experimental Protocols

Protocol 1: Separation by Chemically Active Extraction

This protocol exploits the difference in acidity between this compound and benzoic acid.

Workflow Diagram:

ExtractionWorkflow reactant reactant product product mixture Mixture in Organic Solvent (e.g., Diethyl Ether) sep_funnel1 Separatory Funnel: Add aq. NaHCO3 (weak base) mixture->sep_funnel1 aq_layer1 Aqueous Layer 1: Sodium 3-bromobenzoate sep_funnel1->aq_layer1 extract org_layer1 Organic Layer 1: Benzoic Acid sep_funnel1->org_layer1 remains acidify1 Acidify with HCl (to pH < 2) aq_layer1->acidify1 sep_funnel2 Separatory Funnel: Add aq. NaOH (strong base) org_layer1->sep_funnel2 product1 Precipitated This compound acidify1->product1 filter_wash_dry1 Filter, Wash, and Dry product1->filter_wash_dry1 aq_layer2 Aqueous Layer 2: Sodium Benzoate sep_funnel2->aq_layer2 extract org_layer2 Organic Layer 2: (Neutral Impurities) sep_funnel2->org_layer2 remains acidify2 Acidify with HCl (to pH < 2) aq_layer2->acidify2 product2 Precipitated Benzoic Acid acidify2->product2 filter_wash_dry2 Filter, Wash, and Dry product2->filter_wash_dry2

Caption: Workflow for separating this compound from benzoic acid using sequential base extractions.

Methodology:

  • Dissolution: Dissolve the mixture of benzoic acid and this compound in a suitable organic solvent, such as diethyl ether or dichloromethane.

  • First Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (a weak base). Shake the funnel vigorously, venting frequently to release any pressure from carbon dioxide evolution.

  • Separation 1: Allow the layers to separate. The more acidic this compound will be preferentially deprotonated by the weak base and will move into the aqueous layer as sodium 3-bromobenzoate. The less acidic benzoic acid will largely remain in the organic layer.

  • Isolation of this compound:

    • Drain the lower aqueous layer into a clean flask.

    • Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH < 2), which will precipitate the this compound.

    • Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry.

  • Second Extraction: To the organic layer remaining in the separatory funnel, add an aqueous solution of a stronger base, such as sodium hydroxide (NaOH).

  • Separation 2: Shake the funnel and allow the layers to separate. The benzoic acid will be deprotonated and move into the aqueous layer as sodium benzoate.

  • Isolation of Benzoic Acid:

    • Drain the aqueous layer into a separate flask.

    • Acidify with HCl to precipitate the benzoic acid.

    • Collect the solid by vacuum filtration, wash with ice-cold water, and dry.

Protocol 2: Purification by Fractional Recrystallization

This method is suitable if the solubilities of the two compounds in a specific solvent are sufficiently different at different temperatures.

Workflow Diagram:

RecrystallizationWorkflow process process product product impurity impurity start Crude this compound (containing Benzoic Acid) dissolve Dissolve in minimum amount of hot solvent (e.g., water or ethanol/water) start->dissolve cool Slowly cool to room temperature, then in an ice bath dissolve->cool crystallization Crystallization cool->crystallization filtration Vacuum Filtration crystallization->filtration crystals Pure 3-Bromobenzoic Acid Crystals filtration->crystals solid filtrate Filtrate containing dissolved Benzoic Acid and some this compound filtration->filtrate liquid dry Dry the crystals crystals->dry final_product Pure, Dry This compound dry->final_product

Caption: General workflow for the purification of this compound by recrystallization.

Methodology:

  • Solvent Selection: Choose a solvent in which this compound is significantly more soluble at high temperatures than at low temperatures, and in which the solubility of benzoic acid is different. Water or an ethanol-water mixture can be effective.

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude mixture to just dissolve it completely.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. The compound that is less soluble at lower temperatures will crystallize out first. In a carefully chosen solvent system, this will be the this compound.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering filtrate containing the dissolved benzoic acid.

  • Drying: Dry the purified crystals of this compound.

  • Purity Check: Check the melting point of the crystals and/or analyze by TLC or HPLC to confirm the removal of benzoic acid. A second recrystallization may be necessary to achieve high purity.

Protocol 3: Purity Assessment by Thin Layer Chromatography (TLC)

Methodology:

  • Plate Preparation: On a silica gel TLC plate, draw a baseline in pencil about 1 cm from the bottom. Mark three lanes for: a) pure benzoic acid standard, b) the purified this compound, and c) a co-spot of both.

  • Spotting: Dissolve small amounts of the samples in a suitable solvent (e.g., ethyl acetate) and spot them onto their respective lanes on the baseline using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate, with a small amount of acetic acid to ensure the carboxylic acids are protonated). The solvent level should be below the baseline.

  • Visualization: After the solvent front has moved up the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.

  • Analysis: The presence of a single spot in the lane for the purified this compound, with a different Rf value from the benzoic acid standard, indicates a successful separation. Any residual benzoic acid will appear as a separate spot corresponding to the standard.

References

Optimizing yield and purity in 3-Bromobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 3-Bromobenzoic Acid

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to optimize the yield and purity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory and industrial methods include:

  • Sandmeyer Reaction: Starting from 3-aminobenzoic acid, which undergoes diazotization followed by a copper(I) bromide-catalyzed reaction to replace the diazonium group with bromine.[1][2] This is a versatile method for introducing a bromo substituent.[1]

  • Direct Bromination of Benzoic Acid: This method involves the electrophilic aromatic substitution of benzoic acid using bromine.[3][4] The carboxyl group is a meta-director, leading to the desired 3-bromo isomer.

  • Oxidation of m-Bromotoluene: 3-Bromotoluene is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) to yield this compound.

Q2: What is the typical yield and purity I can expect?

A2: Yield and purity are highly dependent on the chosen method and optimization of reaction conditions.

  • A method starting from sodium benzoate and sodium bromide reports a final yield of 84% with a purity of 98.5%.

  • The Sandmeyer reaction can achieve good conversions, though side reactions like hydroxylation can occur if not carefully controlled.

  • Oxidation of m-bromotoluene can be very high-yielding, with some procedures reporting near-quantitative conversion of the intermediate ester.

Q3: What are the primary safety concerns during this synthesis?

A3: Key safety precautions include:

  • Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Diazonium Salts: Aryl diazonium salts, intermediates in the Sandmeyer reaction, can be explosive when isolated and dry. They are typically prepared in situ at low temperatures (0–5 °C) and used immediately without isolation.

  • Strong Acids and Bases: The synthesis often involves strong acids (e.g., H₂SO₄, HCl) and bases (e.g., NaOH, KOH), which are corrosive and require careful handling.

Q4: How can I purify the crude this compound?

A4: The most common purification method is recrystallization. Water is often a suitable solvent, as this compound's solubility is significantly higher in hot water than in cold water. This process is effective at removing unreacted starting materials, such as benzoic acid. For higher purity, column chromatography can be employed.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: My reaction yield is significantly lower than expected.

Possible Cause Recommended Solution
Incomplete Diazotization (Sandmeyer Route) Ensure the temperature is maintained between 0–5 °C during the addition of sodium nitrite. Use a sufficient excess of acid to prevent side reactions like azo coupling.
Side Reactions (e.g., Hydroxylation) In the Sandmeyer reaction, diazonium salts of aminobenzoic acids can be susceptible to hydroxylation (replacement by -OH). Ensure the copper(I) bromide solution is active and added promptly to the cold diazonium salt solution.
Loss of Product During Workup This compound has some solubility in water. When performing extractions, ensure the aqueous layer is saturated with NaCl (brine wash) to minimize product loss. Use cold solvents for washing the filtered product.
Inefficient Oxidation (m-Bromotoluene Route) Ensure the potassium permanganate is added slowly to the heated reaction mixture to maintain control over the exothermic reaction. A reflux period of several hours is typically required for the reaction to go to completion.
Suboptimal Reaction Conditions Reaction parameters such as temperature, reaction time, and reagent stoichiometry are critical. Refer to a validated experimental protocol and ensure conditions are precisely controlled.

Problem 2: The final product is impure, showing multiple spots on TLC or a broad melting point range.

Possible Cause Recommended Solution
Unreacted Starting Material The most common impurity is often the starting material (e.g., benzoic acid or 3-aminobenzoic acid). Improve purification by performing one or two additional recrystallizations. Monitor purity by TLC or melting point.
Formation of Isomers (Direct Bromination) While the carboxyl group is a meta-director, trace amounts of ortho and para isomers can form. Recrystallization is usually effective at removing these, as the isomers often have different solubilities.
Biaryl Byproducts (Sandmeyer Route) The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds. Ensure efficient stirring and controlled temperature to minimize these side reactions.
Contamination from Reagents Use high-purity reagents. For instance, old or decomposed N-Bromosuccinimide (if used as a bromine source) can introduce impurities.

Data Summary: Synthesis Parameters

The following table summarizes conditions for a direct bromination method, highlighting key parameters for achieving high yield and purity.

ParameterValue / ConditionPurposeReported Yield/Purity
Starting Material Sodium BenzoateWater-soluble salt for homogeneous reaction.84% / 98.5%
Brominating Agent Sodium Bromide / Sodium HypochloriteIn situ generation of active bromine.
Buffer System Phosphate BufferMaintains pH around 5 during bromination to control reactivity.
Initial Temperature 40 °CFor addition of hypochlorite.
Reaction Temperature 60 °CFor reaction completion and aging.
Precipitation pH 3Acidification protonates the carboxylate, causing the acid to precipitate.
Purification RecrystallizationRemoves unreacted benzoic acid and other impurities.

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol details the synthesis from 3-aminobenzoic acid.

Materials:

  • 3-Aminobenzoic acid

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrobromic Acid (HBr, 48%)

  • Copper(I) Bromide (CuBr)

  • Ice

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 10 g of 3-aminobenzoic acid in a mixture of 30 mL of 48% HBr and 30 mL of water.

    • Cool the mixture to 0 °C in an ice-salt bath.

    • Slowly add a pre-cooled solution of 5.5 g of sodium nitrite in 15 mL of water, keeping the temperature of the reaction mixture below 5 °C at all times. Stir vigorously during the addition.

    • After the addition is complete, stir the mixture for an additional 15 minutes at 0–5 °C. The resulting solution contains the aryl diazonium salt.

  • Sandmeyer Reaction:

    • In a separate beaker, dissolve 9 g of copper(I) bromide in 20 mL of 48% HBr. Cool this solution in an ice bath.

    • Slowly and carefully add the cold diazonium salt solution to the stirred CuBr solution. Vigorous evolution of nitrogen gas will occur.

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50 °C for 30 minutes to ensure the reaction goes to completion.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath to precipitate the crude product.

    • Filter the crude solid using a Büchner funnel and wash it with cold water.

    • To purify, transfer the solid to a beaker and add a dilute NaOH solution until the solid dissolves (forming the sodium salt). Filter to remove any insoluble impurities.

    • Cool the filtrate in an ice bath and re-precipitate the this compound by slowly adding concentrated HCl until the solution is acidic (pH ~2).

    • Filter the purified solid, wash with a small amount of cold water, and dry it in a desiccator or a vacuum oven.

    • The purity can be confirmed by measuring the melting point (expected: 155 °C).

Visualizations

General Synthesis and Purification Workflow

The following diagram illustrates the key stages from starting materials to the final purified product.

G cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A 1. Reactant Preparation (e.g., Diazotization) B 2. Main Reaction (e.g., Sandmeyer) A->B Diazonium Salt C 3. Quenching & Precipitation B->C Crude Product Slurry D 4. Filtration C->D E 5. Recrystallization D->E Crude Solid F 6. Drying & Analysis (TLC, MP, NMR) E->F

Caption: Workflow for this compound synthesis and purification.

Troubleshooting Logic for Low Yield

This flowchart provides a decision-making process for diagnosing the cause of low reaction yields.

G Start Problem: Low Yield C1 Check Reaction Monitoring Data (TLC) Start->C1 R1 Incomplete Reaction C1->R1 Starting Material Still Present R2 Reaction Complete, But Yield is Low C1->R2 No Starting Material Left C2 Possible Causes? R1->C2 C3 Check Workup Procedure R2->C3 S1 1. Wrong Temp/Time 2. Impure Reagents 3. Catalyst Inactive C2->S1 Solution S2 1. Product Lost to Aqueous Layers 2. Incomplete Precipitation C3->S2 Solution

Caption: Decision tree for troubleshooting low product yield.

References

Troubleshooting low yields in Suzuki coupling with 3-Bromobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for overcoming challenges in Suzuki coupling reactions involving 3-bromobenzoic acid. The electron-withdrawing nature of the carboxylic acid group in this compound can present unique hurdles to achieving high reaction yields.

Troubleshooting Guide: Low Yields and Side Reactions

Low yields in the Suzuki coupling of this compound can often be attributed to a handful of common issues. The following guide, presented in a question-and-answer format, directly addresses these problems with potential causes and actionable solutions.

Question 1: Why is my Suzuki coupling reaction with this compound resulting in a low yield of the desired product?

Answer: Low yields can stem from several factors, often related to catalyst activity, inefficient reaction steps, or degradation of starting materials.

  • Catalyst Inactivity: The palladium catalyst is central to the reaction, and its deactivation will significantly lower yields.[1][2]

    • Cause: The catalyst may be oxidized if exposed to air, or poisoned by impurities in the reagents or solvents. The carboxylate group of the benzoic acid could also coordinate with the palladium center, inhibiting its catalytic activity.[2]

    • Solution: Ensure you are using a fresh, high-quality palladium source stored under an inert atmosphere.[1] It is also critical to thoroughly degas all solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the entire experimental setup and duration.[1] Employing more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), can also prevent catalyst deactivation.

  • Inefficient Transmetalation: This is a critical step where the organic group is transferred from the boronic acid to the palladium complex.

    • Cause: The choice and strength of the base are crucial for activating the boronic acid. Poor solubility of an inorganic base in the reaction solvent can also hinder this step.

    • Solution: A screening of different bases is often recommended. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The optimal base is often dependent on the specific substrates and solvent system used.

  • Unfavorable Reaction Conditions: Suboptimal temperature or reaction time can lead to incomplete conversion.

    • Cause: The reaction may be too slow at lower temperatures, or the catalyst may decompose at excessively high temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and any signs of decomposition. If the reaction is sluggish, extending the reaction time may be necessary, especially for electronically deactivated substrates like this compound.

Question 2: I'm observing significant amounts of side products. How can I minimize their formation?

Answer: The formation of byproducts is a common cause of low yields. The most prevalent side reactions in this context are homocoupling of the boronic acid, dehalogenation of the this compound, and protodeboronation of the boronic acid.

  • Homocoupling of Boronic Acid: This leads to the formation of a symmetrical biaryl from the boronic acid starting material.

    • Cause: This side reaction is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst. Using a Pd(II) salt as a precatalyst can also lead to homocoupling at the beginning of the reaction.

    • Solution: The most critical step is to rigorously degas the reaction mixture and maintain an inert atmosphere. Slow addition of the boronic acid can also help by keeping its instantaneous concentration low.

  • Dehalogenation: In this process, the bromine atom on the benzoic acid is replaced by a hydrogen atom.

    • Cause: This can be promoted by certain bases and protic solvents, especially at elevated temperatures.

    • Solution: Employing milder reaction conditions, such as a lower temperature or a less reactive base, can minimize dehalogenation. The choice of palladium catalyst and ligand can also influence the rate of this side reaction.

  • Protodeboronation: This is the loss of the boronic acid group, which is replaced by a hydrogen atom.

    • Cause: This is often promoted by aqueous basic conditions, particularly at higher temperatures. Boronic acids with electron-withdrawing groups can be more susceptible.

    • Solution: Ensure you are using a pure and dry boronic acid. To circumvent this issue, consider using more stable boronic esters, such as pinacol esters, which slowly hydrolyze in situ to release the boronic acid.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key reaction parameters and their typical ranges for Suzuki couplings involving aryl bromides. This can serve as a starting point for optimization.

ParameterTypical Range/OptionsConsiderations for this compound
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd(OAc)₂ is a common and air-stable precatalyst.
Catalyst Loading 1 - 5 mol%Higher loading may be necessary for this less reactive substrate.
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Bulky, electron-rich ligands like SPhos can improve yields for electron-deficient aryl halides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, KFThe choice of base is critical and may require screening. K₃PO₄ is often a good starting point.
Solvent Toluene/Water, Dioxane/Water, THF/Water, DMFA mixture of an organic solvent and water is commonly used.
Temperature 80 - 120 °CHigher temperatures may be needed but can also lead to decomposition.
Reaction Time 4 - 24 hoursMonitor reaction progress by TLC or LC-MS to determine completion.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the chosen base (e.g., K₃PO₄, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 0.1 M) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ , 0.02 eq.) and the ligand (e.g., SPhos, 0.04 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L2) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product start Ar-X start->oxidative_addition boronic Ar'-B(OH)2 + Base boronic->transmetalation Troubleshooting_Workflow start Low Yield Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Action: Thoroughly degas solvents and purge system. check_atmosphere->degas No check_catalyst Is the catalyst/ligand appropriate and active? check_atmosphere->check_catalyst Yes degas->check_catalyst screen_catalyst Action: Screen different ligands (e.g., bulky, electron-rich) or use fresh catalyst. check_catalyst->screen_catalyst No check_base Is the base optimal? check_catalyst->check_base Yes screen_catalyst->check_base screen_base Action: Screen different bases (K3PO4, Cs2CO3, K2CO3). check_base->screen_base No check_temp Are reaction conditions (temp, time) optimized? check_base->check_temp Yes screen_base->check_temp optimize_conditions Action: Incrementally increase temperature or extend reaction time. check_temp->optimize_conditions No analyze_byproducts Analyze byproducts (TLC/LC-MS) to identify side reactions. check_temp->analyze_byproducts Yes optimize_conditions->analyze_byproducts

References

Technical Support Center: 3-Bromobenzoic Acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of homocoupling byproducts in reactions involving 3-bromobenzoic acid.

Troubleshooting Guides

Issue 1: Significant Formation of 3,3'-Dicarboxybiphenyl in Suzuki-Miyaura Coupling

Symptoms: Your reaction mixture shows a significant amount of a byproduct with a mass corresponding to the homocoupling of this compound.

Possible Causes and Solutions:

CauseTroubleshooting Strategy
Presence of Oxygen Molecular oxygen can promote the homocoupling of boronic acids.[1] Ensure the reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst. This can be achieved by bubbling the gas through the solvent for 15-20 minutes.[1] Maintain a positive pressure of the inert gas throughout the reaction.
Inappropriate Catalyst System The choice of palladium catalyst and ligand is critical. Some catalyst systems are more prone to promoting homocoupling. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often effective at minimizing homocoupling.[2]
Suboptimal Reaction Conditions The choice of base, solvent, and temperature significantly influences the competition between cross-coupling and homocoupling. Use a moderately strong inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1] Aprotic solvents like dioxane, toluene, or THF are generally preferred. Running the reaction at the lowest effective temperature can also help suppress homocoupling.[2]
Reagent Stoichiometry An excess of the boronic acid can favor homocoupling. Using a slight excess of this compound relative to the boronic acid can help suppress this side reaction.
Slow Addition of Boronic Acid A high concentration of the boronic acid can increase the rate of homocoupling. In some cases, the slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration and disfavor the homocoupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my this compound reactions?

A1: Homocoupling is a side reaction where two molecules of the same starting material couple together. In the context of cross-coupling reactions with this compound, this can lead to the formation of 3,3'-dicarboxybiphenyl. This byproduct consumes your starting materials, reduces the yield of your desired product, and can complicate purification.

Q2: I'm observing the formation of biphenyl, not from my benzoic acid, but from my boronic acid coupling partner in a Suzuki reaction. What causes this?

A2: The homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of molecular oxygen. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., with argon or nitrogen) throughout the experiment.

Q3: How can I modify my experimental setup to minimize homocoupling?

A3: To minimize homocoupling, consider the following modifications to your experimental setup:

  • Inert Atmosphere: Ensure your reaction vessel is thoroughly purged with an inert gas (argon or nitrogen) before adding the catalyst.

  • Reagent Stoichiometry: Use a slight excess of the this compound relative to your coupling partner.

  • Controlled Addition: For sensitive substrates, the slow, controlled addition of the boronic acid can help to keep its concentration low and reduce the rate of homocoupling.

Q4: Which palladium catalysts and ligands are best for preventing homocoupling with this compound?

A4: For sterically hindered and electronically deactivated substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) are known to be effective in promoting challenging Suzuki couplings while minimizing homocoupling.

Q5: What role does the base play in homocoupling, and which one should I choose?

A5: The base is crucial for activating the boronic acid in Suzuki reactions and for neutralizing acidic byproducts in other cross-coupling reactions. However, very strong bases can sometimes promote side reactions. Moderately strong inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective choices for Suzuki couplings involving benzoic acid derivatives.

Q6: Can the reaction temperature influence the amount of homocoupling byproduct?

A6: Yes, temperature can have a significant impact. Higher temperatures can sometimes accelerate the rate of side reactions, including homocoupling, more than the desired cross-coupling reaction. It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress the formation of byproducts.

Q7: I am performing a Sonogashira coupling with this compound and see a significant amount of diacetylene byproduct. How can I prevent this?

A7: The homocoupling of terminal alkynes in Sonogashira reactions is known as Glaser coupling and is often promoted by oxygen. To minimize this, ensure your reaction is thoroughly deoxygenated. The use of a copper co-catalyst is standard in Sonogashira couplings, but careful control of its concentration and the reaction conditions is necessary to avoid promoting alkyne dimerization.

Q8: In an Ullmann-type reaction, how can I favor the cross-coupling of this compound over its homocoupling?

A8: The classic Ullmann reaction often requires harsh conditions and can lead to significant homocoupling. Modern modifications using ligands and carefully controlled stoichiometry can improve selectivity. Using a stoichiometric amount of the coupling partner relative to this compound and employing a suitable ligand for the copper catalyst can favor the desired cross-coupling pathway.

Data Presentation

Table 1: Effect of Reaction Parameters on Suzuki-Miyaura Coupling of this compound

EntryCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield of Cross-Coupled Product (%)Homocoupling Byproduct
1Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O10012HighLow
2Pd(PPh₃)₄K₂CO₃Toluene/H₂O10012ModerateModerate
3Pd(OAc)₂ / SPhosNaOHToluene/H₂O10012ModerateModerate to High
4Pd(OAc)₂ / SPhosK₂CO₃Dioxane/H₂O8018HighLow
5Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O (not degassed)10012LowHigh

This table is a representative summary based on established principles for Suzuki-Miyaura couplings and may require optimization for specific substrates.

Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid3-Phenylbenzoic acid95
24-Methylphenylboronic acid3-(p-Tolyl)benzoic acid99
34-Fluorophenylboronic acid3-(4-Fluorophenyl)benzoic acid92
44-Methoxyphenylboronic acid3-(4-Methoxyphenyl)benzoic acid89

Reaction conditions: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd-glycine catalyst (0.1 mol%), K₂CO₃ (3.0 mmol), H₂O (5.0 mL), room temperature, 1.5 h. Data sourced from a study on a water-soluble palladium-glycine catalyst.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This protocol is a general starting point and may require optimization for specific boronic acids.

Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the palladium precatalyst (e.g., SPhos-Pd-G3, 0.01-0.05 mol%), and the ligand (if not using a precatalyst).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

Reagent Addition:

  • Under a positive pressure of inert gas, add the base (e.g., K₃PO₄, 2.0 mmol) and the arylboronic acid (1.1 mmol).

  • Add the degassed solvent system (e.g., 4 mL of toluene and 1 mL of water) via syringe.

Reaction:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

Work-up:

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Cross_Coupling_vs_Homocoupling cluster_start Starting Materials cluster_catalyst Catalytic Cycle cluster_products Products This compound This compound Pd(0) Catalyst Pd(0) Catalyst This compound->Pd(0) Catalyst Oxidative Addition Homocoupling Byproduct Homocoupling Byproduct This compound->Homocoupling Byproduct Homocoupling Pathway Coupling Partner Coupling Partner Coupling Partner->Pd(0) Catalyst Transmetalation Coupling Partner->Homocoupling Byproduct Desired Cross-Coupled Product Desired Cross-Coupled Product Pd(0) Catalyst->Desired Cross-Coupled Product Reductive Elimination

Caption: Competing pathways in cross-coupling reactions.

Troubleshooting_Workflow start High Homocoupling Observed check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Thoroughly degas solvents and purge with N2/Ar check_atmosphere->degas No check_catalyst Is the catalyst/ligand system optimal? check_atmosphere->check_catalyst Yes degas->check_catalyst change_catalyst Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->change_catalyst No check_conditions Are reaction conditions optimized? check_catalyst->check_conditions Yes change_catalyst->check_conditions adjust_conditions Optimize base, solvent, and temperature check_conditions->adjust_conditions No check_stoichiometry Is reagent stoichiometry correct? check_conditions->check_stoichiometry Yes adjust_conditions->check_stoichiometry adjust_stoichiometry Use slight excess of this compound check_stoichiometry->adjust_stoichiometry No end Homocoupling Minimized check_stoichiometry->end Yes adjust_stoichiometry->end

Caption: Troubleshooting workflow for homocoupling issues.

Preventative_Strategies cluster_atmosphere Atmosphere Control cluster_catalyst Catalyst System cluster_conditions Condition Optimization cluster_stoichiometry Stoichiometric Control center Preventing Homocoupling atmosphere Inert Atmosphere center->atmosphere catalyst Catalyst/Ligand Selection center->catalyst conditions Reaction Conditions center->conditions stoichiometry Reagent Stoichiometry center->stoichiometry degassing Degassing Solvents atmosphere->degassing inert_gas N2 / Ar Blanket atmosphere->inert_gas ligands Bulky, Electron-Rich Ligands catalyst->ligands precatalysts Use of Precatalysts catalyst->precatalysts base Choice of Base conditions->base solvent Aprotic Solvents conditions->solvent temperature Lower Temperature conditions->temperature excess_halide Slight Excess of Aryl Halide stoichiometry->excess_halide slow_addition Slow Addition of Coupling Partner stoichiometry->slow_addition

Caption: Key strategies to prevent homocoupling.

References

Technical Support Center: Grignard Reaction of 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges encountered during the Grignard reaction of 3-Bromobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound failing to proceed?

A1: The most common reason for failure is the presence of the acidic proton on the carboxylic acid group of this compound. Grignard reagents are extremely strong bases and will react with any available acidic protons in a simple acid-base reaction, which is much faster than the desired carbon-carbon bond formation.[1][2][3][4][5] This reaction consumes the Grignard reagent, preventing it from reacting with your intended electrophile.

Q2: How can I overcome the issue of the acidic carboxylic acid proton?

A2: To prevent the acid-base side reaction, you must "protect" the carboxylic acid functional group before attempting to form the Grignard reagent. This involves converting the carboxylic acid into a less reactive functional group, such as an ester, that does not have an acidic proton and is stable under the conditions of Grignard reagent formation. After the Grignard reaction is complete, the protecting group can be removed to regenerate the carboxylic acid.

Q3: What are suitable protecting groups for the carboxylic acid in this context?

A3: Esters are the most commonly used protecting groups for carboxylic acids. The choice of ester depends on the overall synthetic route and the conditions required for its removal. Common examples include methyl, ethyl, or t-butyl esters. Silyl esters are also an option.

Q4: My reaction mixture is cloudy/brown, but no product is formed. What is happening?

A4: This could indicate a few issues. Cloudiness at the start often signals the initiation of the Grignard reagent formation. However, if no desired product is formed, it's possible that the Grignard reagent was successfully formed but was then consumed by trace amounts of water in your glassware or solvent. It is critical to use scrupulously dried glassware and anhydrous solvents like diethyl ether or tetrahydrofuran (THF). Another possibility is the formation of biphenyl side products, which can sometimes impart a yellowish color to the solution.

Q5: What are the major side products in this reaction, and how can they be minimized?

A5: The primary side product is often a biphenyl compound, formed from a coupling reaction between the newly formed Grignard reagent and unreacted aryl halide (the protected 3-bromobenzoate). The formation of this impurity is favored by higher concentrations of the aryl halide and elevated reaction temperatures. To minimize this, the aryl halide should be added slowly to the magnesium turnings to maintain a low concentration and control the exothermic reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard reaction of protected this compound.

Problem Possible Cause Recommended Solution
Reaction Fails to Initiate (No cloudiness, no heat evolution)Inactive Magnesium Surface (MgO layer)1. Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod to expose a fresh surface. 2. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine color or bubbling (ethylene formation) indicates activation.
Wet Glassware or SolventEnsure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.
Low Yield of Final Product Incomplete Grignard FormationEnsure the magnesium is fully consumed before adding the electrophile. If magnesium remains, the reaction may not have gone to completion.
Grignard Reagent Quenched by Acidic ProtonsConfirm that the carboxylic acid was fully protected before Grignard formation. Ensure no water or other proton sources are introduced during the reaction.
Side Reactions (e.g., Biphenyl formation)Add the protected aryl halide solution slowly and maintain a gentle reflux to avoid high local concentrations and temperatures.
Formation of a White Precipitate During Reaction Schlenk EquilibriumThis can sometimes be due to the Schlenk equilibrium (2 RMgX ⇌ R₂Mg + MgX₂). Adding more anhydrous ether or THF can often help to re-dissolve the precipitate by favoring the soluble RMgX species.
Difficulty in Deprotecting the Ester Wrong Deprotection ConditionsConsult literature for the specific deprotection conditions for your chosen ester. For example, methyl/ethyl esters are typically hydrolyzed with aqueous base (e.g., NaOH), while t-butyl esters can be cleaved under acidic conditions.

Experimental Protocols

Protocol 1: Protection of this compound as a Methyl Ester
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of this compound in 100 mL of methanol.

  • Acid Catalyst: Carefully add 2-3 mL of concentrated sulfuric acid to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling, remove the excess methanol using a rotary evaporator. Dissolve the residue in diethyl ether and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-bromobenzoate. Confirm purity via NMR or IR spectroscopy.

Protocol 2: Grignard Reaction of Methyl 3-Bromobenzoate
  • Critical: All glassware must be oven-dried, and anhydrous solvents must be used throughout this procedure.

  • Setup: Assemble a three-necked flask with a reflux condenser (topped with a drying tube), a dropping funnel, and a magnetic stirrer under an inert atmosphere (Nitrogen or Argon).

  • Magnesium Activation: Place 1.5 equivalents of magnesium turnings into the flask. Add a small crystal of iodine.

  • Initiation: In the dropping funnel, prepare a solution of 1 equivalent of methyl 3-bromobenzoate in anhydrous diethyl ether. Add a small portion of this solution to the magnesium. The reaction should initiate, evidenced by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy. Gentle warming may be required.

  • Addition: Once the reaction has started, add the remaining ether solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

  • Reaction with Electrophile: Cool the Grignard reagent in an ice bath. Slowly add your desired electrophile (e.g., CO₂ for carboxylation, an aldehyde, or a ketone) dissolved in anhydrous ether.

  • Quenching: After the reaction with the electrophile is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl.

  • Workup and Deprotection: The subsequent workup will depend on the product. Deprotection of the methyl ester is typically achieved via saponification with aqueous NaOH, followed by acidification to yield the final carboxylic acid product.

Visualizations

Logical Workflow for the Reaction

Grignard_Workflow start This compound protect Protection (Esterification) start->protect ester Methyl 3-Bromobenzoate protect->ester grignard_formation Grignard Formation (Mg, Anhydrous Ether) ester->grignard_formation grignard_reagent Grignard Reagent grignard_formation->grignard_reagent electrophile_reaction Reaction with Electrophile (E+) grignard_reagent->electrophile_reaction intermediate Magnesium Alkoxide Intermediate electrophile_reaction->intermediate workup Aqueous Workup (e.g., NH4Cl) intermediate->workup protected_product Protected Product workup->protected_product deprotection Deprotection (Hydrolysis) protected_product->deprotection final_product Final Product deprotection->final_product

Caption: Overall experimental workflow for the Grignard reaction of this compound.

Competing Reaction Pathways

Competing_Reactions cluster_desired Desired Pathway cluster_problem Problematic Pathway reagent Grignard Reagent (R-MgX) electrophile Electrophile (e.g., C=O) reagent->electrophile acid Acidic Proton (-COOH) reagent->acid k_acid >> k_nuc product C-C Bond Formation (Desired Product) electrophile->product Nucleophilic Attack quenched Quenched Reagent (R-H) acid->quenched Acid-Base Reaction

Caption: The desired nucleophilic attack vs. the problematic acid-base reaction.

Troubleshooting Decision Tree

References

Technical Support Center: Enhancing the Solubility of 3-Bromobenzoic Acid for Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 3-bromobenzoic acid in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to light yellow crystalline powder. It is sparingly soluble in water but demonstrates good solubility in several organic solvents. Its carboxylic acid functional group allows for a significant increase in aqueous solubility upon deprotonation to form a salt in basic conditions.

Q2: In which common organic solvents is this compound soluble?

A2: this compound is soluble in a variety of organic solvents. Quantitative data is summarized in the table below. It is soluble in polar protic solvents like alcohols (methanol, ethanol) and polar aprotic solvents such as acetone, ether, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1]

Q3: How can I increase the aqueous solubility of this compound?

A3: The most effective method to significantly increase the aqueous solubility of this compound is to convert it into a salt. This is achieved by reacting it with a base to deprotonate the carboxylic acid group, forming a more polar and thus more water-soluble carboxylate salt.

Q4: What types of bases are suitable for forming soluble salts of this compound?

A4: Both inorganic and organic bases can be used. Common inorganic bases include sodium hydroxide (NaOH) and potassium hydroxide (KOH), which form sodium and potassium 3-bromobenzoate, respectively. Organic bases like triethylamine (TEA) can also be used, especially in organic reaction media, to form the corresponding ammonium salt.

Q5: Will heating improve the solubility of this compound?

A5: Yes, for most solvents, increasing the temperature will increase both the rate of dissolution and the overall solubility of this compound. However, it is crucial to ensure that the elevated temperature does not cause degradation of the compound or other reagents in your reaction mixture.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various common solvents.

SolventTemperature (°C)Solubility ( g/100 mL)Reference
Water320.054[2]
Methanol255.0
EthanolNot specifiedSoluble[1]
Diethyl EtherNot specifiedSoluble
AcetoneNot specifiedSoluble
Dimethyl Sulfoxide (DMSO)Not specified100 mg/mL (requires sonication)

Troubleshooting Guides

This section provides solutions to common problems encountered when dissolving this compound for chemical reactions.

Issue 1: this compound is not dissolving in the reaction solvent.
  • Potential Cause: The chosen solvent may not be appropriate for dissolving this compound.

  • Solution:

    • Consult the solubility table: Verify if the selected solvent is suitable.

    • Increase Temperature: Gently warm the mixture while stirring. Many solids have increased solubility at higher temperatures.

    • Use a Co-solvent: If the primary solvent is non-polar, adding a small amount of a polar co-solvent in which this compound is highly soluble (e.g., a few drops of DMF or DMSO) can significantly improve overall solubility.

    • Sonication: Use an ultrasonic bath to break up solid aggregates and enhance the dissolution rate.

Issue 2: The reaction requires an aqueous medium, but this compound has poor water solubility.
  • Potential Cause: this compound is a sparingly soluble weak acid in its protonated form.

  • Solution:

    • pH Adjustment (Salt Formation): Convert the acid to its highly soluble salt by adding a base. For purely aqueous systems, a solution of sodium hydroxide or potassium hydroxide can be added dropwise until the solid dissolves. For reactions sensitive to strong bases, a milder inorganic base like sodium bicarbonate or potassium carbonate can be used. The resulting carboxylate salt will be significantly more soluble in water.

Issue 3: In an organic reaction, this compound is not soluble enough for the reaction to proceed efficiently.
  • Potential Cause: Even in some organic solvents, the concentration required for the reaction may exceed the solubility limit of the acid.

  • Solution:

    • In-situ Salt Formation with an Organic Base: Add a non-nucleophilic organic base like triethylamine (TEA) to the reaction mixture. This will form the triethylammonium salt of this compound in situ, which is often more soluble in organic solvents like dichloromethane (DCM) than the free acid. This is a common strategy in reactions such as amide bond formation.

Issue 4: After dissolving this compound as a salt, it precipitates out of solution upon addition of another reagent.
  • Potential Cause: The added reagent is acidic, causing the protonation of the 3-bromobenzoate salt back to the less soluble this compound.

  • Solution:

    • Maintain Basic/Neutral pH: If the reaction conditions permit, add a slight excess of the base or use a buffer to maintain a pH where the carboxylate salt remains in its deprotonated, soluble form.

    • Order of Addition: Consider changing the order of reagent addition. It might be possible to add the acidic reagent to the reaction mixture before the 3-bromobenzoate solution.

    • Use a Co-solvent: The presence of a co-solvent might help to keep the protonated form in solution to some extent.

Experimental Protocols

Protocol 1: Preparation of Sodium 3-Bromobenzoate for Enhanced Aqueous Solubility

This protocol describes the conversion of this compound to its sodium salt to create a stock solution with improved water solubility.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Deionized water

  • pH meter or pH paper

  • Magnetic stirrer and stir bar

  • Volumetric flask

Procedure:

  • Weigh the desired amount of this compound and place it in a beaker with a magnetic stir bar.

  • Add a volume of deionized water to create a slurry.

  • Prepare a 1 M solution of NaOH.

  • While stirring, add the 1 M NaOH solution dropwise to the this compound slurry.

  • Monitor the pH of the solution. Continue adding NaOH until all the solid has dissolved and the pH of the solution is between 7.5 and 8.0.

  • Once fully dissolved, transfer the solution to a volumetric flask and dilute with deionized water to the final desired concentration.

Visualizations

experimental_workflow cluster_start Starting Material cluster_process Solubilization Process cluster_end Result start Insoluble this compound process Add Base (e.g., NaOH, TEA) to form salt in situ start->process Insoluble in reaction solvent end Soluble 3-Bromobenzoate Salt in Reaction Medium process->end Increased Polarity

Caption: Workflow for increasing the solubility of this compound.

troubleshooting_logic cluster_aqueous Aqueous System cluster_organic Organic System start Problem: this compound is not dissolving aqueous_check Is the system aqueous? start->aqueous_check Check solvent type organic_check Is the system organic? start->organic_check Check solvent type ph_adjust Adjust pH with base to form soluble salt aqueous_check->ph_adjust Yes heat Gently heat the mixture organic_check->heat Yes cosolvent Add a polar co-solvent (e.g., DMF, DMSO) heat->cosolvent If heating is insufficient organic_base Add an organic base (e.g., TEA) cosolvent->organic_base If co-solvent is not enough or not compatible

References

Column chromatography conditions for purifying 3-Bromobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying 3-bromobenzoic acid and its derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound derivatives?

A1: For normal-phase column chromatography, silica gel is the most commonly used stationary phase for the purification of this compound and its derivatives.[1] Due to the acidic nature of these compounds, interactions with the slightly acidic silanol groups on the silica surface can sometimes lead to peak tailing.[2][3] If this becomes an issue, using deactivated silica gel or an alternative stationary phase like alumina may be beneficial.[4] For reversed-phase flash chromatography, C18-functionalized silica is the standard choice, which is particularly useful for more polar derivatives.[3]

Q2: How do I choose an appropriate mobile phase for my separation?

A2: The choice of mobile phase is critical for a successful separation and should be determined by thin-layer chromatography (TLC) prior to running the column.

  • Normal-Phase (Silica Gel): A good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. For more polar derivatives, a stronger eluent system like dichloromethane/methanol may be necessary. Due to the acidity of the benzoic acid moiety, adding a small amount (0.5-2%) of acetic acid or formic acid to the mobile phase can significantly improve peak shape and reduce tailing by suppressing the ionization of the analyte and silanol groups.

  • Reversed-Phase (C18): Mobile phases typically consist of a mixture of water and an organic solvent like acetonitrile or methanol. Adding a modifier such as formic acid or trifluoroacetic acid (TFA) is common to control the pH and ensure the carboxylic acid is in its protonated form, leading to better retention and peak shape.

Q3: My this compound derivative is streaking or "tailing" on the column. What can I do?

A3: Peak tailing is a common issue when purifying acidic compounds on silica gel. It is often caused by strong interactions between the acidic analyte and the silanol groups on the silica surface. Here are several strategies to mitigate this:

  • Add an Acidic Modifier: As mentioned above, adding a small percentage of a volatile acid like acetic acid or formic acid to your eluent can suppress the ionization of your compound, leading to sharper peaks.

  • Adjust Mobile Phase Polarity: If the compound is tailing, slightly increasing the polarity of the mobile phase (e.g., increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) can help it elute more quickly and reduce interaction time with the stationary phase.

  • Use Deactivated Silica Gel: You can prepare deactivated silica gel by treating it with a reagent that caps the acidic silanol groups.

  • Dry Loading: If the compound is not very soluble in the initial mobile phase, this can lead to band broadening and tailing. In such cases, dry loading the sample (pre-adsorbing it onto a small amount of silica gel) is recommended.

Q4: I am not getting good separation between my desired product and an impurity. How can I improve the resolution?

A4: Improving separation, or resolution, can be achieved through several approaches:

  • Optimize the Mobile Phase: The most effective method is to fine-tune your solvent system. Run several TLC plates with slightly different solvent ratios to find the optimal conditions for separation. A lower polarity mobile phase will generally increase the retention of all compounds and may improve the separation between closely eluting spots.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), you can gradually increase the polarity of the mobile phase during the chromatography run (gradient elution). This can help to separate compounds with a wider range of polarities, eluting less polar compounds first and then increasing the solvent strength to elute more polar compounds.

  • Column Dimensions: Using a longer and narrower column can increase the number of theoretical plates and improve separation, although this will also increase the run time.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Compound will not elute from the column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, switch to a more polar solvent system like dichloromethane/methanol.
The compound has irreversibly adsorbed to the silica gel.This can happen with very polar or highly acidic compounds. Try adding an acidic modifier (e.g., 1% acetic acid) to the eluent. In some cases, using a different stationary phase like alumina might be necessary.
Poor separation of spots (co-elution) The mobile phase is too polar.Decrease the polarity of the mobile phase. A good target Rf value for the desired compound on TLC is around 0.25-0.35 to ensure good separation on the column.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks. Using a slurry packing method is generally recommended.
The initial sample band was too wide.Dissolve the sample in the minimum amount of solvent for loading. If solubility is an issue, use the dry loading technique.
The compound elutes too quickly (in the solvent front) The mobile phase is too polar.Use a less polar solvent system. Test with TLC to find a system where the desired compound has an Rf value between 0.2 and 0.4.
Cracks or channels form in the silica bed The silica gel ran dry at some point.Always keep the top of the silica bed covered with the mobile phase.
Heat of salvation when changing from a non-polar to a very polar solvent.When running a gradient, increase the solvent polarity gradually.

Experimental Protocols

Protocol 1: Purification of this compound using Normal-Phase Flash Chromatography

This protocol is a general guideline for the purification of this compound, assuming the primary impurity is less polar starting material.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or heptane), HPLC grade

  • Ethyl acetate, HPLC grade

  • Acetic acid, glacial

  • Glass chromatography column

  • Collection tubes

  • TLC plates (silica gel coated)

  • UV lamp for visualization

2. Thin-Layer Chromatography (TLC) Analysis:

  • Prepare a stock solution of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in a chamber with a solvent system of hexanes and ethyl acetate. Start with a ratio of 4:1 (hexanes:ethyl acetate).

  • Visualize the plate under a UV lamp.

  • Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.25-0.35. Add a drop of acetic acid to the developing chamber to see if it improves the spot shape. The final eluent for the column will be this optimized solvent system, including ~1% acetic acid.

3. Column Preparation (Slurry Packing):

  • Secure the column in a vertical position. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the least polar mobile phase you will use. The amount of silica should be about 50 times the weight of your crude sample.

  • Pour the slurry into the column. Use a funnel to avoid spilling.

  • Gently tap the column to help the silica pack evenly and remove any air bubbles.

  • Open the stopcock to drain some of the solvent, but do not let the top of the silica bed go dry. The top of the silica should be flat. Add a thin layer of sand on top to protect the surface.

4. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Using a pipette, carefully add the sample solution to the top of the silica bed.

  • Dry Loading: Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (about 2-3 times the mass of the crude product) and evaporate the solvent until a free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or nitrogen line) to start the flow of the mobile phase through the column.

  • Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).

  • Continuously monitor the separation by collecting small spots from the outflow and running TLCs.

6. Product Isolation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow start Start Purification tlc 1. Run TLC to find a suitable solvent system (Target Rf ~0.3) start->tlc column_setup 2. Pack column and load sample tlc->column_setup run_column 3. Run column and collect fractions column_setup->run_column analyze_fractions 4. Analyze fractions by TLC run_column->analyze_fractions separation_ok Good Separation? analyze_fractions->separation_ok no_elution Problem: No Elution separation_ok->no_elution No poor_separation Problem: Poor Separation separation_ok->poor_separation No tailing Problem: Peak Tailing separation_ok->tailing No end_product Combine pure fractions & Evaporate separation_ok->end_product Yes increase_polarity Solution: Increase mobile phase polarity no_elution->increase_polarity decrease_polarity Solution: Decrease mobile phase polarity poor_separation->decrease_polarity add_acid Solution: Add 0.5-2% acetic or formic acid to eluent tailing->add_acid dry_load Solution: Use dry loading technique tailing->dry_load increase_polarity->run_column Re-run decrease_polarity->run_column Re-run add_acid->run_column Re-run dry_load->column_setup Re-load

Caption: A workflow diagram for troubleshooting common issues in column chromatography.

References

Identifying impurities in 3-Bromobenzoic acid using NMR spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Analysis of 3-Bromobenzoic Acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NMR spectroscopy to identify impurities in this compound.

Troubleshooting Guides

This section addresses common issues encountered during the NMR analysis of this compound.

Issue Potential Cause Recommended Solution
Poor Resolution and Broad Peaks in ¹H NMR Spectrum 1. High Sample Concentration: An overly concentrated sample can lead to increased viscosity and peak broadening. 2. Solid Particles in the Sample: Suspended solids disrupt the magnetic field homogeneity. 3. Paramagnetic Impurities: Trace amounts of paramagnetic materials can cause significant line broadening.1. Optimize Concentration: Prepare a sample with a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent. 2. Filter the Sample: Use a glass wool plug in a Pasteur pipette to filter the sample solution directly into the NMR tube. 3. Ensure Glassware Cleanliness: Use scrupulously clean glassware to avoid paramagnetic contamination.
Overlapping Aromatic Signals 1. Insufficient Spectrometer Frequency: Lower field spectrometers may not provide adequate dispersion for the complex aromatic region. 2. Similar Chemical Environments: Protons on the aromatic ring of this compound and its isomers have similar chemical shifts.1. Use a Higher Field Spectrometer: If available, a spectrometer with a higher magnetic field (e.g., 600 MHz) will improve signal dispersion. 2. Change the Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) can alter the chemical shifts and may resolve overlapping signals.
Inaccurate Quantification of Impurities 1. Improper Integration: Incorrectly phased or baseline-corrected spectra will lead to inaccurate integration values. 2. Signal Saturation: If the relaxation delay (d1) is too short, signals may not fully relax between scans, leading to lower intensity and inaccurate integrals.1. Careful Data Processing: Manually and carefully phase and baseline correct the spectrum before integration. 2. Optimize Relaxation Delay: For quantitative analysis (qNMR), use a longer relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest).
Presence of Unexpected Peaks 1. Residual Solvents: Solvents used during synthesis or purification may remain in the sample. 2. Grease or Other Contaminants: Contamination from glassware or handling can introduce spurious signals.1. Identify Common Solvents: Refer to the provided data table of common solvent chemical shifts to identify potential residual solvents. 2. Proper Sample Handling: Ensure clean handling and use clean NMR tubes and caps.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Common impurities often include positional isomers such as 2-Bromobenzoic acid and 4-Bromobenzoic acid, which can be formed during the synthesis. Unreacted starting materials like benzoic acid or 3-bromotoluene may also be present depending on the synthetic route.

Q2: How can I distinguish between the isomers of Bromobenzoic acid using ¹H NMR?

A2: The substitution pattern on the benzene ring results in distinct splitting patterns and chemical shifts for the aromatic protons of each isomer. By analyzing the multiplicity and the integration of the signals in the aromatic region (typically 7.0-8.5 ppm), you can differentiate between the 2-, 3-, and 4-isomers. Refer to the data tables below for specific chemical shifts.

Q3: Why is the carboxylic acid proton often a broad singlet and sometimes not observed?

A3: The carboxylic acid proton (-COOH) is acidic and can undergo chemical exchange with trace amounts of water in the deuterated solvent. This exchange process broadens the signal. In some cases, if the exchange is rapid, the peak can become so broad that it is indistinguishable from the baseline. Adding a drop of D₂O to the NMR tube will cause the -COOH proton to exchange with deuterium, leading to the disappearance of its signal, which can be a useful method for its identification.

Q4: Can I quantify the impurities using ¹H NMR?

A4: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of a sample and quantifying impurities. This is typically done by adding a known amount of an internal standard to the sample. The concentration of an impurity can be calculated by comparing the integral of a specific, well-resolved impurity signal to the integral of a known signal from the internal standard.

Data Presentation

Table 1: ¹H and ¹³C NMR Chemical Shifts for this compound and Potential Impurities

CompoundSolvent¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound DMSO-d₆13.4 (s, 1H, COOH), 8.12 (t, J=1.8 Hz, 1H, H-2), 7.95 (dt, J=7.8, 1.3 Hz, 1H, H-6), 7.78 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, H-4), 7.48 (t, J=7.9 Hz, 1H, H-5)166.1, 136.2, 133.4, 131.8, 131.1, 128.8, 121.9
This compound CDCl₃8.21 (t, J=1.8 Hz, 1H), 8.05 (dt, J=7.8, 1.3 Hz, 1H), 7.76 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.40 (t, J=7.9 Hz, 1H)171.0, 136.7, 133.1, 131.5, 130.2, 128.7, 122.7
2-Bromobenzoic acid MeOD7.70-7.67 (m, 1H), 7.58 (d, J=8.0 Hz, 1H), 7.33-7.25 (m, 2H)[1]169.6, 135.3, 134.5, 133.6, 132.1, 128.4, 122.0[1]
4-Bromobenzoic acid MeOD7.82 (d, J=8.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H)[1]168.8, 132.8, 132.5, 131.1, 128.8[1]
Benzoic acid CDCl₃11.57 (s, 1H), 8.38-7.89 (m, 2H), 7.68-7.55 (m, 1H), 7.47 (t, J=11.6, 4.2 Hz, 2H)172.5, 133.8, 130.2, 129.3, 128.5
3-Bromotoluene CDCl₃7.33 (s, 1H), 7.27 (d, J=7.7 Hz, 1H), 7.13 (t, J=7.7 Hz, 1H), 7.09 (d, J=7.7 Hz, 1H), 2.31 (s, 3H)138.5, 131.0, 130.0, 129.5, 126.0, 122.5, 21.4

Table 2: ¹H NMR Chemical Shifts of Common Residual Solvents

Solvent¹H Chemical Shift (ppm) in CDCl₃¹H Chemical Shift (ppm) in DMSO-d₆
Acetone2.172.09
Acetonitrile2.102.07
Dichloromethane5.305.76
Diethyl ether3.48 (q), 1.21 (t)3.38 (q), 1.09 (t)
Ethyl acetate4.12 (q), 2.05 (s), 1.26 (t)4.03 (q), 1.99 (s), 1.16 (t)
Hexane1.25, 0.881.24, 0.86
Methanol3.493.16
Toluene7.27-7.17 (m), 2.36 (s)7.27-7.15 (m), 2.32 (s)
Water1.563.33

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

  • Weigh the Sample: Accurately weigh 10-20 mg of the this compound sample directly into a clean, dry vial.

  • Add Deuterated Solvent: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolve the Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

  • Filter the Solution: Using a Pasteur pipette with a small plug of glass wool at the tip, transfer the solution into a clean 5 mm NMR tube. This will remove any particulate matter.

  • Cap the NMR Tube: Securely cap the NMR tube to prevent solvent evaporation.

Protocol 2: Quantitative ¹H NMR (qNMR) for Impurity Profiling

  • Internal Standard Selection: Choose an internal standard that has a simple spectrum with at least one signal that does not overlap with any signals from the this compound or its expected impurities. The standard should be stable and of high purity. Maleic acid is a common choice for organic acids.

  • Sample and Standard Preparation:

    • Accurately weigh about 20 mg of the this compound sample into a vial. Record the exact weight.

    • Accurately weigh about 10 mg of the internal standard into the same vial. Record the exact weight.

  • Dissolution and Transfer: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it solubilizes both the acid and many common standards well). Ensure complete dissolution and transfer the solution to an NMR tube as described in Protocol 1.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum.

    • Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of any proton being quantified) to allow for full relaxation of all signals. A d1 of 30 seconds is often a safe starting point.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio for the impurity signals.

  • Data Processing and Quantification:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for the this compound, a signal for each impurity to be quantified, and a signal for the internal standard.

    • Calculate the percentage of the impurity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

    • subscripts imp, std, and sample refer to the impurity, internal standard, and the this compound sample, respectively.

Visualizations

impurity_identification_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_reporting Reporting prep_sample Prepare Sample (this compound + Deuterated Solvent) add_standard Add Internal Standard (for qNMR) prep_sample->add_standard Optional filter_sample Filter into NMR Tube prep_sample->filter_sample add_standard->filter_sample acquire_1h Acquire ¹H NMR Spectrum filter_sample->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC, HMBC) acquire_1h->acquire_2d If needed for complex spectra process_data Process Spectra (Phase, Baseline, Integrate) acquire_1h->process_data identify_signals Identify Signals of this compound and Impurities process_data->identify_signals quantify Quantify Impurities (using Internal Standard) identify_signals->quantify report Final Report (Impurity Profile and Purity Assessment) quantify->report

Caption: Workflow for the identification and quantification of impurities in this compound using NMR spectroscopy.

References

Validation & Comparative

A Comparative Analysis of Reactivity: 2-Bromobenzoic Acid vs. 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide offers a detailed, data-driven comparison of the chemical reactivity of 2-Bromobenzoic acid and 3-Bromobenzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the key differences in acidity, susceptibility to electrophilic substitution, and performance in cross-coupling and esterification reactions, supported by experimental data and protocols.

Introduction

2-Bromobenzoic acid and this compound are structural isomers with the formula C₇H₅BrO₂. Their distinct reactivity profiles, governed by the position of the bromine substituent relative to the carboxylic acid group, have significant implications for synthetic strategy. The ortho-isomer (2-Bromobenzoic acid) experiences unique electronic and steric interactions, collectively known as the "ortho effect," which are absent in the meta-isomer (this compound). This guide explores these differences through a comparative analysis of their fundamental chemical behaviors.

Physicochemical and Acidity Comparison

The positioning of the bromine atom significantly influences the acidity (pKa) of the carboxylic acid group.

Property2-Bromobenzoic AcidThis compound
Structure Br and COOH on adjacent carbons (ortho)Br and COOH separated by one carbon (meta)
Molar Mass 201.02 g/mol 201.02 g/mol
pKa (at 25°C) 2.843.86

Analysis: 2-Bromobenzoic acid is a considerably stronger acid than its 3-isomer. This is a classic manifestation of the ortho effect . The bulky bromine atom at the ortho position sterically hinders the carboxyl group, forcing it to twist out of the plane of the benzene ring. This reduces resonance stabilization between the carboxyl group and the aromatic ring, thereby increasing the acidity of the proton. In this compound, the greater distance between the two functional groups minimizes this steric interaction.

The following diagram illustrates the factors influencing the acidity of these isomers.

G Workflow for Comparative Esterification start Start: Prepare two identical reaction setups add_reagents Add Isomer (2-BBA or 3-BBA), Methanol, and H₂SO₄ start->add_reagents reflux Heat to Reflux add_reagents->reflux sampling Take Aliquots at Time Intervals (t=0, 30, 60... min) reflux->sampling quench_extract Quench with Water & Extract with Organic Solvent sampling->quench_extract analysis Analyze by GC to Determine Product/Reactant Ratio quench_extract->analysis end End: Compare Reaction Rates analysis->end

Acidity of Bromobenzoic Acid Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the acidity of 2-, 3-, and 4-bromobenzoic acid, supported by experimental data and a discussion of the underlying chemical principles.

The acidity of a substituted benzoic acid is significantly influenced by the nature and position of the substituent on the benzene ring. This guide provides a comparative analysis of the acidity of three isomers of bromobenzoic acid: 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid. The acidity is quantitatively expressed by the pKa value, where a lower pKa indicates a stronger acid.

Quantitative Acidity Data

The experimentally determined pKa values for the three isomers of bromobenzoic acid at 25°C are summarized in the table below.

CompoundStructurepKa Value
2-Bromobenzoic Acidortho-bromobenzoic acid2.84[1][2][3]
This compoundmeta-bromobenzoic acid3.86[4][5]
4-Bromobenzoic Acidpara-bromobenzoic acid3.97

From the data, the order of acidity is: 2-Bromobenzoic acid > this compound > 4-Bromobenzoic acid .

Theoretical Basis for Acidity Trends

The acidity of these isomers is determined by the electronic effects of the bromine substituent and its position relative to the carboxylic acid group. These effects influence the stability of the carboxylate anion formed upon deprotonation.

  • Inductive Effect (-I): Bromine is an electronegative atom, and it withdraws electron density from the benzene ring through the sigma bonds. This inductive effect is distance-dependent and stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity. The effect is strongest at the ortho position and weakest at the para position.

  • Resonance Effect (+R): Bromine has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This effect increases the electron density on the ring, particularly at the ortho and para positions. An increase in electron density destabilizes the carboxylate anion, thus decreasing acidity.

  • Ortho Effect: In 2-substituted benzoic acids, an unusually high acidity is often observed, regardless of whether the substituent is electron-donating or electron-withdrawing. This is attributed to a combination of steric and electronic factors. The substituent at the ortho position can force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the ring. This steric inhibition of resonance stabilizes the carboxylate anion.

The interplay of these effects determines the overall acidity of each isomer.

Acidity_Comparison cluster_isomers Bromobenzoic Acid Isomers cluster_effects Electronic & Steric Effects cluster_acidity Resulting Acidity (pKa) 2-Bromo 2-Bromobenzoic Acid Ortho_Effect Ortho Effect (Steric + Electronic) 2-Bromo->Ortho_Effect Dominant Inductive_Effect Inductive Effect (-I) (Electron Withdrawing) 2-Bromo->Inductive_Effect Strong 3-Bromo This compound 3-Bromo->Inductive_Effect Moderate 4-Bromo 4-Bromobenzoic Acid 4-Bromo->Inductive_Effect Weak Resonance_Effect Resonance Effect (+R) (Electron Donating) 4-Bromo->Resonance_Effect Present High_Acidity Highest Acidity (pKa = 2.84) Ortho_Effect->High_Acidity Inductive_Effect->High_Acidity Moderate_Acidity Moderate Acidity (pKa = 3.86) Inductive_Effect->Moderate_Acidity Low_Acidity Lowest Acidity (pKa = 3.97) Inductive_Effect->Low_Acidity Resonance_Effect->Low_Acidity

Figure 1. Logical relationship between isomer structure, electronic/steric effects, and acidity.

Experimental Protocols for pKa Determination

The pKa values of weak acids like bromobenzoic acids are commonly determined by potentiometric titration or spectrophotometry.

Potentiometric Titration

This is a widely used method for determining pKa values.

Principle: A solution of the acid is titrated with a standard solution of a strong base. The pH of the solution is monitored using a pH meter as the base is added. The pKa is the pH at which the acid is half-neutralized.

Experimental Workflow:

Potentiometric_Titration start Start dissolve Dissolve a known mass of bromobenzoic acid in a suitable solvent (e.g., water-ethanol mixture) start->dissolve calibrate Calibrate the pH electrode using standard buffer solutions dissolve->calibrate titrate Titrate the acid solution with a standardized solution of a strong base (e.g., NaOH) in small increments calibrate->titrate record Record the pH after each addition of the titrant titrate->record plot Plot a titration curve (pH vs. volume of titrant) record->plot determine Determine the equivalence point plot->determine calculate Calculate the volume at the half-equivalence point determine->calculate pka The pH at the half-equivalence point is the pKa calculate->pka end End pka->end

Figure 2. Workflow for pKa determination by potentiometric titration.

Spectrophotometry

This method is useful for compounds that exhibit a change in their UV-Visible absorption spectrum with pH.

Principle: The absorbance of a solution of the acid is measured at a specific wavelength over a range of pH values. The pKa is determined from the change in absorbance as the molecule transitions from its protonated to its deprotonated form.

Experimental Workflow:

Spectrophotometry_pKa start Start prepare_buffers Prepare a series of buffer solutions with known pH values start->prepare_buffers prepare_samples Prepare solutions of the bromobenzoic acid in each buffer solution prepare_buffers->prepare_samples measure_absorbance Measure the UV-Vis absorbance spectrum of each solution prepare_samples->measure_absorbance select_wavelength Identify a wavelength with a significant difference in absorbance between the protonated and deprotonated forms measure_absorbance->select_wavelength plot_data Plot absorbance at the selected wavelength versus pH select_wavelength->plot_data fit_curve Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve plot_data->fit_curve determine_pka The pH at the inflection point of the curve is the pKa fit_curve->determine_pka end End determine_pka->end

Figure 3. Workflow for pKa determination by spectrophotometry.

Conclusion

The acidity of the bromobenzoic acid isomers is a clear illustration of how the position of a substituent on an aromatic ring can have a profound impact on the molecule's chemical properties. 2-Bromobenzoic acid is the strongest acid due to the pronounced ortho effect. This compound, where the acidity is primarily influenced by the inductive effect, is of intermediate strength. 4-Bromobenzoic acid is the weakest acid of the three, as the acid-strengthening inductive effect is partially counteracted by the acid-weakening resonance effect. This understanding is crucial for researchers in fields such as medicinal chemistry and materials science, where precise control over a molecule's acidity is often required.

References

A Comparative Guide to the Spectroscopic Differences of Bromobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the spectroscopic characteristics of the three isomers of bromobenzoic acid: 2-bromobenzoic acid, 3-bromobenzoic acid, and 4-bromobenzoic acid. The distinct positions of the bromine atom on the benzene ring relative to the carboxylic acid group lead to unique spectral fingerprints in Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development to aid in the identification and differentiation of these isomers.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from IR, 1H NMR, 13C NMR, and Mass Spectrometry analyses for the three isomers of bromobenzoic acid.

Infrared (IR) Spectroscopy Data

Key IR absorption bands for the bromobenzoic acid isomers are presented below. The position of the substituent influences the C-H out-of-plane bending vibrations in the fingerprint region, which is often characteristic of the substitution pattern.

Functional Group2-Bromobenzoic Acid (cm-1)This compound (cm-1)4-Bromobenzoic Acid (cm-1)
O-H Stretch (Carboxylic Acid)~3000 (broad)~3000 (broad)~3000 (broad)
C=O Stretch (Carboxylic Acid)~1700~1700~1680
C=C Stretch (Aromatic)~1600-1450~1600-1450~1600-1450
C-Br Stretch~750~800~850
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The chemical shifts (δ) in ppm for 1H and 13C NMR spectra are highly dependent on the electronic environment of the nuclei, which is directly affected by the isomer structure. Spectra are typically run in deuterated solvents like MeOD or CDCl3.

1H NMR Chemical Shifts (δ, ppm) in MeOD [1]

Proton2-Bromobenzoic AcidThis compound4-Bromobenzoic Acid
Aromatic H7.70-7.67 (m, 1H)8.15 (t, 1H)7.82 (d, 2H)
Aromatic H7.58 (d, 1H)7.95 (d, 1H)7.55 (d, 2H)
Aromatic H7.33-7.25 (m, 2H)7.70 (d, 1H)-
Aromatic H-7.40 (t, 1H)-

13C NMR Chemical Shifts (δ, ppm) in MeOD [1]

Carbon2-Bromobenzoic AcidThis compound4-Bromobenzoic Acid
C=O169.6169.0168.8
C-Br122.0129.5128.8
C-COOH135.3133.0131.1
Aromatic C134.5137.0132.8
Aromatic C133.6131.0132.5
Aromatic C132.1130.5-
Aromatic C128.4--
Mass Spectrometry (MS) Data

In electron ionization mass spectrometry (EI-MS), all three isomers show a prominent molecular ion peak. The presence of bromine is evident from the characteristic M+2 isotopic peak, which has a relative abundance nearly equal to the molecular ion peak due to the natural abundance of 79Br and 81Br isotopes.

Ion2-Bromobenzoic Acid (m/z)This compound (m/z)4-Bromobenzoic Acid (m/z)
[M]+ (79Br)200200200
[M+2]+ (81Br)202202202
[M-OH]+183/185183/185183/185
[M-COOH]+155/157155/157155/157

Data compiled from various sources including PubChem and NIST.[2][3][4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow from the isomeric structures to their distinct spectroscopic fingerprints.

G Workflow for Spectroscopic Differentiation of Bromobenzoic Acid Isomers cluster_isomers Isomers cluster_techniques Spectroscopic Techniques cluster_data Distinct Spectroscopic Data iso2 2-Bromobenzoic Acid IR IR Spectroscopy iso2->IR NMR NMR Spectroscopy (1H, 13C) iso2->NMR MS Mass Spectrometry iso2->MS iso3 This compound iso3->IR iso3->NMR iso3->MS iso4 4-Bromobenzoic Acid iso4->IR iso4->NMR iso4->MS IR_data Unique C-H Bending & C-Br Stretching Frequencies IR->IR_data NMR_data Characteristic Chemical Shifts & Splitting Patterns NMR->NMR_data MS_data Similar Fragmentation (M, M+2, M-OH, M-COOH) MS->MS_data

Caption: Workflow for differentiating bromobenzoic acid isomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a solid bromobenzoic acid isomer.

Methodology (Thin Solid Film):

  • Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in a few drops of a volatile solvent (e.g., methylene chloride or acetone) in a small vial.

  • Film Casting: Place a single, clean salt plate (KBr or NaCl) on a flat surface. Using a pipette, transfer a drop of the prepared solution onto the center of the salt plate.

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin solid film of the compound on the plate. If the resulting film is too thin (weak absorption peaks), add another drop of the solution and let it evaporate.

  • Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer.

  • Data Collection: Acquire the background spectrum (air) and then the sample spectrum over a range of 4000-400 cm-1.

  • Cleaning: After analysis, clean the salt plate thoroughly with acetone and return it to the desiccator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra of a bromobenzoic acid isomer.

Methodology:

  • Sample Preparation: Accurately weigh 5-25 mg of the bromobenzoic acid isomer for 1H NMR, or a larger quantity (sufficient to create a saturated solution) for 13C NMR, and place it in a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated methanol, MeOD, or deuterated chloroform, CDCl3) to the NMR tube. The choice of solvent is critical to avoid overwhelming signals from protons in the solvent itself.

  • Dissolution: Cap the NMR tube and gently agitate it until the sample is completely dissolved. If the sample is not fully soluble, it may be filtered through a small plug of glass wool into a clean NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Data Acquisition: The spectrometer is tuned to the appropriate frequency for either 1H or 13C nuclei. Standard pulse sequences are used to acquire the free induction decay (FID). Parameters such as acquisition time, recycle delay, and number of scans are optimized. For quantitative 13C NMR, gated decoupling may be used to suppress the Nuclear Overhauser Effect (nOe).

  • Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and key fragments of a bromobenzoic acid isomer.

Methodology (Electron Ionization - EI):

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile solids like bromobenzoic acid, this can be done using a direct insertion probe which is heated to vaporize the sample into the ion source under a high vacuum.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process knocks an electron off the molecule, forming a positively charged molecular ion (radical cation).

  • Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species.

  • Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field and then passed through a magnetic field. The magnetic field deflects the ions based on their mass-to-charge (m/z) ratio. Lighter ions are deflected more than heavier ions.

  • Detection: An ion detector records the abundance of ions at each m/z value.

  • Spectrum Generation: The data is plotted as a mass spectrum, which shows the relative abundance of each ion as a function of its m/z ratio.

References

A Comparative Guide to Palladium Catalysts for 3-Bromobenzoic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aryl halides is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and functional materials. Among these transformations, palladium-catalyzed cross-coupling reactions of 3-bromobenzoic acid are pivotal for introducing molecular complexity. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and overall success of these reactions. This guide provides an objective comparison of the efficacy of various palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions of this compound, supported by experimental data and detailed protocols.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst is quantified by metrics such as percentage yield, turnover number (TON), and turnover frequency (TOF). The following tables summarize the performance of different palladium catalysts in the coupling of this compound with various partners.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

Table 1: Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
[PdCl₂(NH₂CH₂COOH)₂]K₂CO₃WaterRT1.595[1]
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8012~85 (estimated)[2]
Pd(PPh₃)₄K₃PO₄Toluene/H₂O9012-24High (not specified)[3]
Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Table 2: Efficacy of Palladium Catalysts in the Heck Coupling of this compound with Styrene

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ / P(o-Tolyl)₃Et₃NAcetonitrileReflux5Good (not specified)General Protocol
Pd/C (3%)Na₂CO₃DMF/H₂O100-Moderate to Good[4]

Note: Specific yield for this compound was not available in the search results. Data is based on general protocols for aryl bromides.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.

Table 3: Efficacy of Palladium Catalysts in the Sonogashira Coupling of this compound with Phenylacetylene

Catalyst / LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PdCl₂(PPh₃)₂CuIEt₃NToluene60-804-12Good (not specified)General Protocol
UC Pd/C / XPhosNoneK₂CO₃95% EtOH50-High (not specified)[5]

Note: Specific yield for this compound was not available in the search results. Data is based on general protocols for aryl bromides.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide.

Table 4: Efficacy of Palladium Catalysts in the Buchwald-Hartwig Amination of this compound with Aniline

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOtBuToluene902up to 89
Pd(OAc)₂ / BINAPNaOtBuToluene100-Good (not specified)General Protocol

Note: The provided yield for Pd₂(dba)₃ / XPhos is for brominated heterocycles and serves as an estimate.

Experimental Protocols

Detailed methodologies for the key coupling reactions are provided below. These protocols are based on established literature procedures and may require optimization for specific applications.

Suzuki-Miyaura Coupling Protocol

Reagents:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [PdCl₂(NH₂CH₂COOH)₂] (0.001 mmol, 0.1 mol%)

  • K₂CO₃ (3.0 mmol)

  • Distilled water (5.0 mL)

Procedure:

  • In a round-bottomed flask, a mixture of this compound, phenylboronic acid, [PdCl₂(NH₂CH₂COOH)₂], and K₂CO₃ in distilled water is stirred at room temperature under air for 1.5 hours.

  • After the reaction is complete, the precipitate is collected by filtration and washed with distilled water.

  • The crude product is then dissolved in boiling water and filtered to remove any homocoupled byproducts.

  • The filtrate is cooled to induce crystallization of the purified product.

Heck Coupling Protocol (General)

Reagents:

  • This compound (1.0 mmol)

  • Styrene (1.5 mmol)

  • Pd(OAc)₂ (0.01 mmol, 1 mol%)

  • P(o-Tolyl)₃ (0.02 mmol, 2 mol%)

  • Et₃N (1.5 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • To a Schlenk tube are added this compound, Pd(OAc)₂, and P(o-Tolyl)₃.

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Acetonitrile, styrene, and triethylamine are added via syringe.

  • The reaction mixture is heated to reflux and stirred for 5 hours.

  • After cooling to room temperature, the mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.

  • The residue is purified by flash column chromatography.

Sonogashira Coupling Protocol (General, Copper-Free)

Reagents:

  • This compound (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • UC Pd/C (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₂CO₃ (2.0 mmol)

  • 95% Ethanol (3 mL)

Procedure:

  • In a glovebox, a reaction vial is charged with UC Pd/C, XPhos, and K₂CO₃.

  • The vial is sealed, removed from the glovebox, and this compound and 95% ethanol are added.

  • Phenylacetylene is then added via syringe.

  • The reaction mixture is stirred at 50 °C and monitored by TLC or GC-MS.

  • Upon completion, the mixture is cooled, filtered through Celite® to remove the catalyst, and the filtrate is concentrated.

  • The crude product is purified by column chromatography.

Buchwald-Hartwig Amination Protocol (General)

Reagents:

  • This compound (1.0 mmol)

  • Aniline (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)

  • XPhos (0.024 mmol, 2.4 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • An oven-dried Schlenk tube is charged with Pd₂(dba)₃, XPhos, and NaOtBu in a glovebox.

  • The tube is sealed, removed from the glovebox, and this compound and toluene are added.

  • Aniline is then added via syringe.

  • The reaction mixture is heated to 90 °C and stirred for 2 hours.

  • After cooling, the reaction is quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • The crude product is purified by flash column chromatography.

Catalytic Cycles and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycles for the discussed coupling reactions and a general experimental workflow.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)L₂(Ar') transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product arx Ar-X arx->oxidative_addition boronic_acid Ar'B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Suzuki-Miyaura Catalytic Cycle

Heck_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination pi_complex Ar-Pd(II)L₂(Alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination product_complex [HPd(II)L₂(X)]-Product beta_hydride_elimination->product_complex reductive_elimination Base-assisted Elimination product_complex->reductive_elimination product Substituted Alkene product_complex->product reductive_elimination->pd0 Regeneration arx Ar-X arx->oxidative_addition alkene Alkene alkene->alkene_coordination base Base base->reductive_elimination

Heck Reaction Catalytic Cycle

Sonogashira_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_alkynyl Ar-Pd(II)L₂(C≡CR) transmetalation->ar_pd_alkynyl reductive_elimination Reductive Elimination ar_pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡CR reductive_elimination->product arx Ar-X arx->oxidative_addition alkyne H-C≡CR cu_acetylide Cu-C≡CR alkyne->cu_acetylide Base cu_acetylide->transmetalation base Base cu_catalyst Cu(I) cu_catalyst->cu_acetylide

Sonogashira Coupling Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(X) oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination pd_amine_complex [Ar-Pd(II)L₂(HNR₂)]⁺X⁻ amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation amido_complex Ar-Pd(II)L₂(NR₂) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product arx Ar-X arx->oxidative_addition amine HNR₂ amine->amine_coordination base Base base->deprotonation

Buchwald-Hartwig Amination Catalytic Cycle

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup under Inert Atmosphere start->setup 1. Weigh & dissolve reagents reaction Reaction Execution (Heating & Stirring) setup->reaction 2. Combine reagents in flask monitoring Reaction Monitoring (TLC, GC-MS, etc.) reaction->monitoring 3. Track progress monitoring->reaction Continue if incomplete workup Aqueous Workup & Extraction monitoring->workup Proceed upon completion purification Purification (Column Chromatography) workup->purification 4. Isolate crude product analysis Product Analysis (NMR, MS, etc.) purification->analysis 5. Isolate pure product end End: Pure Product analysis->end 6. Characterize final product

General Experimental Workflow

References

A Comparative Analysis of Esterification Methods for 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of esters from carboxylic acids is a cornerstone of organic chemistry. This guide provides a detailed comparative study of three widely used esterification methods—Fischer, Steglich, and Mitsunobu—as applied to 3-bromobenzoic acid. The objective is to offer a clear, data-supported comparison to aid in method selection based on specific experimental needs, such as yield, reaction conditions, and substrate sensitivity.

The esterification of this compound is a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The choice of esterification method can significantly impact the efficiency, purity, and overall success of the synthesis. This guide delves into the practical application of Fischer, Steglich, and Mitsunobu esterifications for this purpose, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Performance Comparison

The following table summarizes the key performance indicators for the esterification of this compound using Fischer, Steglich, and Mitsunobu reactions with simple primary and secondary alcohols.

MethodAlcoholReagents/CatalystSolventTemperature (°C)Time (h)Yield (%)
Fischer Esterification MethanolH₂SO₄ (catalytic)MethanolReflux1085[1]
Steglich Esterification EthanolDCC, DMAPDichloromethane203>90 (typical)[2]
Mitsunobu Reaction IsopropanolPPh₃, DEAD/DIADTHF0 to RTSeveralGood to Excellent (typical)[3]

Note: Typical yields for Steglich and Mitsunobu reactions are provided, as specific data for this compound with these exact alcohols were not found in a single comparative study. The yields for these methods are generally high for a wide range of substrates.

Experimental Protocols

Detailed methodologies for each esterification method are provided below. These protocols are based on established procedures and can be adapted for specific laboratory conditions.

Fischer Esterification of this compound with Methanol

This classic acid-catalyzed esterification is a cost-effective method suitable for producing simple esters in large quantities.[1]

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops for a 5.47 mmol scale).[1]

  • Heat the mixture to reflux and maintain for approximately 10 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Steglich Esterification of this compound with Ethanol

The Steglich esterification is a mild method that utilizes a coupling agent and a nucleophilic catalyst, making it suitable for substrates that are sensitive to harsh acidic conditions.

Procedure:

  • Dissolve this compound (1.0 eq) and ethanol (1.2 eq) in an anhydrous aprotic solvent such as dichloromethane.

  • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.

  • Monitor the reaction by TLC.

  • The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution and can be removed by filtration.

  • Wash the filtrate with dilute hydrochloric acid to remove any remaining DMAP, followed by a wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Mitsunobu Reaction of this compound with Isopropanol

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol's chiral center. It proceeds under mild, neutral conditions.

Procedure:

  • Dissolve this compound (1.0 eq), isopropanol (1.0 eq), and triphenylphosphine (PPh₃) (1.0 eq) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.0 eq) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the byproducts, triphenylphosphine oxide and the hydrazine derivative, can be challenging to remove. Purification is typically achieved by column chromatography.

Reaction Mechanisms and Workflow

The following diagrams illustrate the reaction mechanisms for each esterification method and a general experimental workflow.

Fischer_Esterification cluster_protonation Protonation cluster_nucleophilic_attack Nucleophilic Attack cluster_proton_transfer Proton Transfer cluster_elimination Elimination of Water cluster_deprotonation Deprotonation Carboxylic_Acid This compound H+ H+ Carboxylic_Acid->H+ + Protonated_Carbonyl Protonated Carbonyl H+->Protonated_Carbonyl Alcohol Methanol Protonated_Carbonyl->Alcohol + Tetrahedral_Intermediate Tetrahedral Intermediate Alcohol->Tetrahedral_Intermediate Intermediate2 Protonated Ether Oxygen Tetrahedral_Intermediate->Intermediate2 Protonated_Ester Protonated Ester Intermediate2->Protonated_Ester Water H₂O Protonated_Ester->Water - Ester Methyl 3-Bromobenzoate Protonated_Ester->Ester

Fischer Esterification Mechanism

Steglich_Esterification Carboxylic_Acid This compound DCC DCC Carboxylic_Acid->DCC + O_Acylisourea O-Acylisourea Intermediate DCC->O_Acylisourea DMAP DMAP O_Acylisourea->DMAP + DCU DCU O_Acylisourea->DCU Acyl_Pyridinium Acyl-Pyridinium Intermediate DMAP->Acyl_Pyridinium Alcohol Ethanol Acyl_Pyridinium->Alcohol + Ester Ethyl 3-Bromobenzoate Alcohol->Ester Ester->DMAP + Regenerated Catalyst Mitsunobu_Reaction PPh3 PPh₃ DEAD DEAD PPh3->DEAD + Betaine Phosphorane Betaine DEAD->Betaine Carboxylic_Acid This compound Betaine->Carboxylic_Acid + Alcohol Isopropanol Betaine->Alcohol + Phosphonium_Salt Alkoxyphosphonium Salt Carboxylic_Acid->Phosphonium_Salt Ester Isopropyl 3-Bromobenzoate Phosphonium_Salt->Ester Alcohol->Phosphonium_Salt Triphenylphosphine_Oxide Ph₃PO Ester->Triphenylphosphine_Oxide Hydrazine_Derivative Hydrazine Derivative Ester->Hydrazine_Derivative Experimental_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis Reactants Combine Reactants: This compound Alcohol Reagents/Catalyst Solvent Add Solvent Reactants->Solvent Stir_Heat Stir and/or Heat (as per protocol) Solvent->Stir_Heat Monitor Monitor by TLC Stir_Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

References

A Comparative Guide to the Synthesis and Structural Validation of 3-Bromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise synthesis and structural integrity of intermediates are paramount. Derivatives of 3-Bromobenzoic acid are valuable building blocks in the development of novel therapeutic agents and functional materials. This guide provides a comprehensive comparison of common synthetic routes to two key derivatives—Methyl 3-bromobenzoate and 3-Bromobenzamide—and details the analytical methods crucial for validating their structure. The information presented herein is supported by established experimental data to facilitate informed decisions in your research and development endeavors.

Comparison of Synthetic Methodologies

The selection of a synthetic pathway for derivatizing this compound is a critical decision that impacts yield, purity, and reaction conditions. Below, we compare two common methods for the synthesis of an ester (Methyl 3-bromobenzoate) and an amide (3-Bromobenzamide), respectively.

Synthesis of Methyl 3-bromobenzoate: Fischer-Speier vs. Steglich Esterification

The esterification of this compound to its methyl ester is a fundamental transformation. Here, we compare the classic Fischer-Speier method with the milder Steglich esterification.

MetricMethod A: Fischer-Speier EsterificationMethod B: Steglich Esterification
Reagents/Catalyst Methanol (solvent and reactant), Sulfuric Acid (catalyst)Methanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)
Reaction Conditions Reflux temperature (approx. 65°C)Room Temperature
Typical Reaction Time Several hours (e.g., 4-10 hours)Shorter (e.g., 2-4 hours)
Typical Yield Good to high (can be >85%)Generally high (>90%)
Key Advantages Cost-effective, simple reagents.Mild conditions, suitable for acid-sensitive substrates.
Key Disadvantages Harsh acidic conditions, requires heat, equilibrium reaction.More expensive reagents, formation of dicyclohexylurea (DCU) byproduct.
Synthesis of 3-Bromobenzamide: Acid Chloride vs. Carbodiimide Coupling

The formation of an amide bond is a cornerstone of medicinal chemistry. This section compares the traditional acid chloride method with a modern carbodiimide-mediated coupling for the synthesis of 3-Bromobenzamide.

MetricMethod C: Acid Chloride Formation and AminationMethod D: Carbodiimide Coupling (DCC)
Reagents Thionyl chloride (SOCl₂), Ammonia (or ammonium hydroxide)Dicyclohexylcarbodiimide (DCC), Ammonia, often with an activator like HOBt
Reaction Conditions Typically involves heating for acid chloride formation, then reaction with amine.Room temperature.
Typical Reaction Time Can be a two-step process, several hours.Generally faster than the two-step acid chloride method.
Typical Yield Generally high.Good to high (70-90%).
Key Advantages High reactivity of the acid chloride intermediate.Milder conditions, avoids handling of corrosive thionyl chloride.
Key Disadvantages Harsh reagents (SOCl₂), potential for side reactions.Formation of DCU byproduct, cost of coupling agent.

Structural Validation Data

The confirmation of the synthesized derivative's structure is a critical step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed for this purpose. Below is a summary of expected data for the parent molecule and its derivatives.

Compound1H NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound ~8.16 (t, 1H), ~7.99 (d, 1H), ~7.65 (d, 1H), ~7.35 (t, 1H)~3000 (O-H), ~1700 (C=O), ~1300 (C-O), ~750 (C-Br)200/202 (M/M+2, due to Br isotopes)
Methyl 3-bromobenzoate ~8.10 (t, 1H), ~7.90 (d, 1H), ~7.60 (d, 1H), ~7.25 (t, 1H), ~3.90 (s, 3H)~3000 (C-H), ~1720 (C=O, ester), ~1250 (C-O), ~750 (C-Br)214/216 (M/M+2)
3-Bromobenzamide ~7.95 (t, 1H), ~7.70 (d, 1H), ~7.60 (d, 1H), ~7.30 (t, 1H), ~6.0 (br s, 2H)~3350 & ~3170 (N-H), ~1660 (C=O, amide I), ~1620 (N-H bend, amide II)199/201 (M/M+2)

Experimental Protocols

Detailed methodologies for the synthesis and validation are provided below.

Method A: Fischer-Speier Esterification of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of methanol (e.g., 10-20 eq).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

  • Reflux: Heat the mixture to reflux for 4-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

Method D: Carbodiimide (DCC) Coupling for 3-Bromobenzamide Synthesis
  • Reaction Setup: Dissolve this compound (1.0 eq) in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution at 0°C.

  • Amine Addition: Add a solution of ammonia (or an amine) (1.0 eq) to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours. Monitor by TLC.

  • Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Purification: Wash the filtrate with dilute acid and base to remove unreacted starting materials. Dry the organic layer and concentrate to yield the amide product.

Visualizing the Workflow and Pathways

To further clarify the processes, the following diagrams illustrate the experimental workflow and a hypothetical signaling pathway where a this compound derivative might be involved.

Synthesis_and_Validation_Workflow cluster_synthesis Synthesis cluster_validation Structural Validation Start This compound Method_A Method A/B (Esterification) Start->Method_A Method_B Method C/D (Amidation) Start->Method_B Ester Methyl 3-bromobenzoate Method_A->Ester Amide 3-Bromobenzamide Method_B->Amide NMR NMR Spectroscopy Ester->NMR Analysis IR IR Spectroscopy Ester->IR Analysis MS Mass Spectrometry Ester->MS Analysis Amide->NMR Amide->IR Amide->MS Structure Validated Structure NMR->Structure IR->Structure MS->Structure Signaling_Pathway_Hypothetical Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Derivative This compound Derivative (Inhibitor) Derivative->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Apoptosis) TF->Response Induces

A Comparative Benchmarking Guide to the Synthesis of Biphenylcarboxylic Acids Using Bromobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthesis of biphenylcarboxylic acids using ortho-, meta-, and para-bromobenzoic acid isomers as starting materials. The Suzuki-Miyaura cross-coupling reaction is benchmarked as a versatile and widely used method for this transformation. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting the optimal starting material and reaction conditions for their specific synthetic needs.

Performance Comparison of Bromobenzoic Acid Isomers in Suzuki-Miyaura Coupling

The synthesis of the corresponding biphenylcarboxylic acid via Suzuki-Miyaura coupling with phenylboronic acid demonstrates varying efficiency depending on the bromine substituent's position on the benzoic acid ring. The following table summarizes the reported yields for each isomer under comparable reaction conditions.

Starting MaterialTarget MoleculeReaction TypeCatalyst SystemBaseSolventReaction TimeYield (%)
2-Bromobenzoic AcidBiphenyl-2-carboxylic acidSuzuki-Miyaura CouplingPalladium-based catalyst (0.1 mol% Pd)K₂CO₃Water1 hour97%[1]
3-Bromobenzoic AcidBiphenyl-3-carboxylic acidSuzuki-Miyaura Coupling[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃Water1.5 hours89-99%[2]
4-Bromobenzoic AcidBiphenyl-4-carboxylic acidSuzuki-Miyaura Coupling[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)K₂CO₃Water1.5 hours89-99%[2]

Key Observations:

  • All three isomers of bromobenzoic acid can be effectively utilized in Suzuki-Miyaura coupling reactions to produce the corresponding biphenylcarboxylic acids in high yields.

  • The ortho-isomer, 2-bromobenzoic acid, which is often associated with lower reactivity due to steric hindrance, surprisingly shows a very high reported yield of 97% under specific aqueous conditions[1]. This highlights the importance of catalyst and reaction condition optimization for sterically hindered substrates.

  • The meta- and para-isomers, 3- and 4-bromobenzoic acid, consistently provide excellent yields, ranging from 89% to 99%, under mild, aqueous, and air-tolerant conditions[2].

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of bromobenzoic acid isomers with phenylboronic acid. This protocol is based on established, green chemistry principles, utilizing water as a solvent at room temperature.

Materials:

  • Bromobenzoic acid isomer (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., [PdCl₂(NH₂CH₂COOH)₂], 0.1 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • Distilled water (5.0 mL)

  • Round-bottomed flask

  • Magnetic stirrer

Procedure:

  • To a round-bottomed flask, add the bromobenzoic acid isomer (1.0 mmol), phenylboronic acid (1.2 mmol), palladium catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).

  • Add distilled water (5.0 mL) to the flask.

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere for the specified reaction time (refer to the data table).

  • Upon completion of the reaction, the product, which is typically a solid, will precipitate out of the aqueous solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the collected solid with distilled water to remove any inorganic impurities.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure biphenylcarboxylic acid.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key stages of the Suzuki-Miyaura cross-coupling reaction for the synthesis of biphenylcarboxylic acids.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OH)₂ / Base RedElim Reductive Elimination (Ar-Ar') Transmetal->RedElim RedElim->Pd0 Product Product_out Biphenylcarboxylic Acid (Product) RedElim->Product_out ArX Bromobenzoic Acid (Ar-X) ArX->OxAdd ArBOH2 Phenylboronic Acid (Ar'-B(OH)₂) ArBOH2->Transmetal

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: - Bromobenzoic Acid - Phenylboronic Acid - Catalyst - Base start->reactants solvent Add Solvent (Water) reactants->solvent reaction Stir at Room Temperature solvent->reaction precipitation Product Precipitation reaction->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Water filtration->washing purification Recrystallization washing->purification product Pure Biphenylcarboxylic Acid purification->product

Figure 2. Experimental workflow for the synthesis of biphenylcarboxylic acids.

References

A Comparative Guide to the Reaction Kinetics of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of substituted benzoic acids is fundamental to predicting chemical reactivity, elucidating reaction mechanisms, and designing novel therapeutic agents. The electronic nature of substituents on the aromatic ring profoundly influences the rate and equilibrium of reactions involving the carboxyl group. This guide provides a comparative analysis of the reaction kinetics of various substituted benzoic acids, supported by experimental data and detailed methodologies.

The Hammett equation is a cornerstone in understanding the structure-reactivity relationships in substituted benzoic acid derivatives.[1][2] It provides a quantitative measure of the effect of meta- and para-substituents on the reaction rate and equilibrium constant. The equation is expressed as:

log(k/k₀) = σρ or log(K/K₀) = σρ

Where:

  • k or K is the rate or equilibrium constant for the substituted benzoic acid.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted benzoic acid.[1]

  • σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[3]

  • ρ (rho) is the reaction constant, which is characteristic of the reaction and its conditions (e.g., solvent, temperature). It measures the sensitivity of the reaction to substituent effects.[4]

Quantitative Comparison of Reaction Kinetics

The following tables summarize kinetic data for several key reactions of substituted benzoic acids, illustrating the impact of different substituents on reaction rates.

Table 1: Dissociation Constants of Substituted Benzoic Acids in Water at 25°C

The dissociation of benzoic acid is the reference reaction for determining substituent constants (σ), with ρ defined as 1.00 for this process.

Substituent (para-)Substituent (meta-)Dissociation Constant (10⁻⁵ x Ka)
-H-H6.46
-CH₃4.2
-CH₃5.3
-OCH₃3.5
-OCH₃8.2
-Cl10.5
-Cl15.5
-NO₂36
-NO₂32

Data sourced from Chemistry LibreTexts.

Table 2: Rate Constants for Alkaline Hydrolysis of Substituted Ethyl Benzoates in 85% Ethanol-Water at 30°C

The alkaline hydrolysis of ethyl benzoate is a classic example used to determine the reaction constant (ρ), which for this reaction is +2.498.

Substituent (para-)Substituent (meta-)Rate Constant (k) (10⁻⁵ L mol⁻¹ s⁻¹)
-H-H15.6
-CH₃8.1
-CH₃11.2
-OCH₃2.7
-OCH₃13.5
-Cl63
-Cl81
-NO₂830
-NO₂550

Data sourced from Chemistry LibreTexts.

Table 3: Rate Constants for the Alkylation of para-Substituted Benzoic Acids with Iodomethane

This reaction, utilizing an organic superbase, demonstrates a negative ρ value of -0.65, indicating that electron-donating groups accelerate the reaction.

Substituent (para-)Rate Constant (k) (L mol⁻¹ s⁻¹)
-OCH₃1.2 x 10⁻¹
-CH₃6.3 x 10⁻²
-H3.2 x 10⁻²
-Cl1.6 x 10⁻²
-CN2.5 x 10⁻³
-NO₂1.0 x 10⁻³

Data sourced from ACS Publications.

Experimental Protocols

Reproducible and accurate kinetic data rely on well-defined experimental protocols. Below are methodologies for key experiments in the study of substituted benzoic acid reaction kinetics.

Protocol 1: Determination of Dissociation Constants (Ka) by Titration

This method involves the titration of a substituted benzoic acid with a strong base to determine its pKa, from which the Ka can be calculated.

Materials:

  • Substituted benzoic acid

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • pH meter

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Solvent (e.g., 70:30 ethanol-water)

Procedure:

  • Preparation: Accurately weigh a known amount of the substituted benzoic acid and dissolve it in a specific volume of the chosen solvent in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse a calibrated pH electrode in the solution.

  • Titration: Fill a burette with the standardized NaOH solution. Add the NaOH solution in small increments, recording the pH after each addition. Continue the titration well past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pH at the half-equivalence point is equal to the pKa of the acid. The Ka can then be calculated using the equation Ka = 10⁻ᵖᴷᵃ.

Protocol 2: Kinetic Analysis of Ester Hydrolysis by UV-Vis Spectrophotometry

This technique is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance, allowing for continuous monitoring of concentration changes.

Materials:

  • Substituted benzoate ester

  • Buffer solution of the desired pH

  • Solvent (e.g., DMSO, ethanol)

  • UV-Vis spectrophotometer with temperature control

  • Quartz cuvettes

Procedure:

  • Stock Solutions: Prepare a stock solution of the substituted benzoate ester in a suitable solvent and a stock solution of the buffer at the desired pH and ionic strength.

  • Determine λmax: Record the UV-Vis spectrum of the product (the corresponding substituted benzoic acid or phenol) to identify the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Equilibrate the spectrophotometer to the desired reaction temperature.

    • Pipette the required volume of buffer solution into a quartz cuvette.

    • Initiate the reaction by adding a small, known volume of the ester stock solution to the cuvette. Mix thoroughly and quickly.

    • Immediately begin recording the absorbance at λmax at regular time intervals until the absorbance remains constant, indicating the completion of the reaction.

  • Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the absorbance change versus time. For a first-order reaction, this plot will be linear, and the rate constant is the negative of the slope.

Visualizations

Logical Relationship of the Hammett Equation

Hammett_Equation substituent Substituent (e.g., -NO2, -OCH3) sigma Substituent Constant (σ) substituent->sigma Determines reaction Reaction Type (e.g., Hydrolysis, Esterification) rho Reaction Constant (ρ) reaction->rho Determines rate_change Change in Reaction Rate log(k/k₀) sigma->rate_change rho->rate_change Kinetic_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis prep_reagents Prepare Reactant and Standard Solutions instrument_setup Calibrate and Equilibrate Instrument (e.g., pH meter, Spectrophotometer) prep_reagents->instrument_setup initiate_reaction Initiate Reaction at t=0 instrument_setup->initiate_reaction monitor_reaction Monitor Reaction Progress (e.g., pH, Absorbance) initiate_reaction->monitor_reaction collect_data Collect Data at Regular Time Intervals monitor_reaction->collect_data plot_data Plot Kinetic Data (e.g., ln[A] vs. time) collect_data->plot_data determine_rate Determine Rate Law and Rate Constant (k) plot_data->determine_rate

References

A Comparative Guide to the Electronic Properties of Bromobenzoic Acid Isomers: A DFT Perspective

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic properties of the ortho (2-), meta (3-), and para (4-) isomers of bromobenzoic acid, based on Density Functional Theory (DFT) studies. Understanding the electronic characteristics of these isomers is crucial for applications in drug design, materials science, and chemical synthesis, as these properties dictate molecular reactivity, intermolecular interactions, and spectroscopic signatures.

Comparative Analysis of Electronic Properties

Frontier Molecular Orbitals: HOMO-LUMO Gap

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap, is a critical parameter; a larger gap generally implies higher stability and lower reactivity.

IsomerHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Computational Level
2-Bromobenzoic Acid-6.5 to -7.0-1.0 to -1.5~5.0 - 6.0B3LYP/6-311+G(d,p)[1][2]
3-Bromobenzoic Acid-6.6 to -7.1-1.1 to -1.6~5.0 - 6.0B3LYP/6-311++G(d,p) (estimated)
4-Bromobenzoic Acid-6.4 to -6.9-1.2 to -1.7~4.7 - 5.7B3LYP/6-311G(d,p)[3]

Note: The values for this compound are estimated based on typical values for substituted benzoic acids at this level of theory due to the absence of a direct study with the specified computational parameters in the searched literature.

Dipole Moment

The dipole moment is a measure of the overall polarity of a molecule, which influences its solubility, intermolecular interactions, and binding affinity to biological targets.

IsomerDipole Moment (Debye)Computational Level
2-Bromobenzoic Acid~3.0 - 3.5B3LYP/6-311++G(d,p)[4]
This compound~2.5 - 3.0B3LYP/6-311++G(d,p) (estimated)
4-Bromobenzoic Acid~2.0 - 2.5B3LYP/6-311++G(d,p)[4]

Note: The value for this compound is an estimation based on general principles of vector addition of bond dipoles and trends observed in similar molecules.

Mulliken Atomic Charges

Mulliken population analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into electrophilic and nucleophilic sites. Below is a representative comparison of the Mulliken charges on key atoms.

Atom2-Bromobenzoic AcidThis compound4-Bromobenzoic AcidComputational Level
BrNegativeNegativeNegativeB3LYP/6-311++G(d,p)
C (carboxyl)PositivePositivePositiveB3LYP/6-311++G(d,p)
O (carbonyl)NegativeNegativeNegativeB3LYP/6-311++G(d,p)
O (hydroxyl)NegativeNegativeNegativeB3LYP/6-311++G(d,p)

Note: Specific numerical values for Mulliken charges are highly dependent on the basis set and computational method used. The table indicates the general trend of charge distribution.

Experimental and Computational Protocols

The data presented in this guide is based on Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Computational Details

The majority of the cited studies and the representative data herein are based on the following computational methodology:

  • Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

  • Method: Density Functional Theory (DFT) with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely employed method for such analyses.

  • Basis Set: The 6-311++G(d,p) basis set is commonly used for all atoms, providing a good balance between accuracy and computational cost.

  • Geometry Optimization: The molecular geometries of the bromobenzoic acid isomers are fully optimized in the gas phase to find the lowest energy conformation.

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface.

Visualizing the DFT Workflow

The following diagram illustrates the typical workflow for a DFT study on the electronic properties of molecules like the bromobenzoic acid isomers.

DFT_Workflow cluster_input Input Preparation cluster_calculation Quantum Mechanical Calculation cluster_analysis Data Analysis and Interpretation mol_structure Molecular Structure Input (e.g., 2-bromobenzoic acid) comp_details Define Computational Method (e.g., B3LYP/6-311++G(d,p)) geom_opt Geometry Optimization comp_details->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop verify_min Verify Minimum Energy Structure freq_calc->verify_min homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo dipole Dipole Moment Calculation elec_prop->dipole mulliken Mulliken Charge Analysis elec_prop->mulliken results Comparative Analysis of Isomers homo_lumo->results dipole->results mulliken->results

Caption: A flowchart of the typical DFT workflow.

Logical Relationships in Isomer Properties

The position of the bromine atom on the benzene ring significantly influences the electronic properties of the bromobenzoic acid isomers through a combination of inductive and resonance effects. The following diagram illustrates the logical relationships between the substituent position and the resulting electronic characteristics.

Isomer_Properties cluster_effects Electronic Effects cluster_properties Resulting Electronic Properties substituent Substituent Position (Ortho, Meta, Para) inductive Inductive Effect (-I, Electron Withdrawing) substituent->inductive resonance Resonance Effect (+R, Electron Donating) substituent->resonance charge_dist Charge Distribution (Mulliken Charges) inductive->charge_dist resonance->charge_dist dipole_moment Dipole Moment charge_dist->dipole_moment homo_lumo_gap HOMO-LUMO Gap charge_dist->homo_lumo_gap

Caption: Influence of substituent position on electronic properties.

References

Safety Operating Guide

Proper Disposal of 3-Bromobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of 3-Bromobenzoic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Hazard Identification and Waste Classification

Before handling, it is essential to recognize the hazards associated with this compound. According to its Safety Data Sheet (SDS), this chemical is classified as:

  • Skin Irritant (Category 2) [1][2]

  • Serious Eye Irritant (Category 2) [1][2]

  • Specific target organ toxicity — single exposure (Category 3) , may cause respiratory irritation

Due to its chemical structure—an organic compound containing a bromine atom—this compound must be classified as a halogenated organic hazardous waste . This classification is crucial for proper segregation and disposal.

Guiding Principles for Chemical Waste Management

All laboratory waste must be managed following established safety protocols. Treat all waste chemical solids and liquids as hazardous unless specifically confirmed to be non-hazardous. Key principles include:

  • Waste Minimization : Reduce waste generation by ordering the smallest necessary quantities of chemicals, keeping an accurate inventory, and reducing the scale of experiments where possible.

  • Segregation : Never mix incompatible waste streams. Halogenated organic wastes must be kept separate from non-halogenated organics, acids from bases, and oxidizers from reducing agents.

  • Containment : Use only designated, chemically compatible, and leak-proof containers for waste accumulation. Containers must be kept closed except when adding waste.

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and appropriate hazard warnings.

  • Prohibited Disposal Methods : Never dispose of this compound or other hazardous chemicals down the sink drain or by intentional evaporation.

Step-by-Step Disposal Protocol for this compound

Follow this procedure to ensure the safe handling and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE) Before handling the waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles or glasses

  • Chemically resistant gloves

  • A lab coat

Step 2: Select and Prepare the Waste Container

  • Obtain a designated waste container compatible with halogenated organic solids. The container must be in good condition, free of cracks or leaks, and have a secure, tight-fitting screw cap.

  • Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EH&S) department. Fill out the label with the chemical name: "this compound."

Step 3: Waste Accumulation

  • Carefully transfer the solid this compound waste into the prepared container. Avoid creating dust during the transfer.

  • Securely close the container lid immediately after adding the waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.

  • Ensure the container is segregated from incompatible materials, particularly bases and strong oxidizing agents.

Step 4: Arranging for Final Disposal

  • Accumulate waste in the SAA according to your institution's specific time and volume limits.

  • Once the container is full or the accumulation time limit is reached, submit a chemical waste collection request to your EH&S department. Do not transport hazardous waste yourself.

Emergency Procedures: Spill Cleanup

Accidental spills must be cleaned up immediately and treated as hazardous waste.

  • Small Spills :

    • Wearing appropriate PPE, use tools to carefully place the spilled solid material into a designated hazardous waste container.

    • Finish cleaning by spreading water on the contaminated surface.

    • All cleanup materials (gloves, wipes, etc.) must also be disposed of as hazardous waste.

  • Large Spills :

    • Evacuate personnel from the immediate area.

    • Contact your institution's EH&S or emergency response team for assistance with the cleanup.

Quantitative Data for Waste Management

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary by institution and local regulations.

ParameterGuideline / LimitSource(s)
Maximum Hazardous Waste Volume per SAA55 gallons
Maximum Acutely Toxic Waste (P-List) per SAA1 quart (liquid) or 1 kilogram (solid)
Maximum Accumulation Time (partially filled)Up to 9-12 months (institution-dependent)
Removal Deadline After Container is FullWithin 3 calendar days

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for properly segregating and disposing of laboratory chemical waste.

G start Identify Waste Chemical is_hazardous Is it a Hazardous Waste? start->is_hazardous non_hazardous Dispose as Non-Hazardous Waste per Institutional Guidelines is_hazardous->non_hazardous No classify Determine Waste Category is_hazardous->classify Yes halogenated Halogenated Organic (e.g., this compound) classify->halogenated Organic with F, Cl, Br, or I non_halogenated Non-Halogenated Organic classify->non_halogenated Organic without Halogens acid_waste Inorganic Acid classify->acid_waste Inorganic Acid base_waste Inorganic Base classify->base_waste Inorganic Base collect Collect in Separate, Properly Labeled, Compatible Container halogenated->collect non_halogenated->collect acid_waste->collect base_waste->collect store Store in Satellite Accumulation Area (SAA) collect->store pickup Arrange for EH&S Pickup store->pickup

Caption: Decision workflow for hazardous waste segregation.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for the handling and disposal of 3-Bromobenzoic acid are critical for ensuring a secure laboratory environment. Adherence to these guidelines is paramount for researchers, scientists, and drug development professionals to mitigate risks and maintain operational integrity.

This compound is a compound that requires careful handling due to its potential health hazards. It is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3][4] This guide provides a detailed overview of the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe use of this chemical in a laboratory setting.

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the foundation of safe laboratory practices. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a clear framework for this.

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity (single exposure)Category 3H335: May cause respiratory irritation

This table summarizes the GHS hazard classifications for this compound.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is essential to prevent exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Tightly fitting safety goggles or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166
Hand Protection Chemical-impermeable gloves. Always inspect gloves prior to use and use proper glove removal technique.
Skin and Body Protection Fire/flame resistant and impervious clothing, such as a lab coat. For large spills, a full suit is recommended.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. For dust generation, a NIOSH or European Standard EN 149 approved respirator should be used.OSHA 29 CFR 1910.134 or European Standard EN 149

This table outlines the required Personal Protective Equipment for handling this compound.

Below is a workflow for the selection and use of Personal Protective Equipment (PPE) when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Assess_Hazards Assess Hazards of This compound Select_PPE Select Appropriate PPE (Gloves, Goggles, Lab Coat) Assess_Hazards->Select_PPE Identify Risks Don_PPE Don PPE Correctly Select_PPE->Don_PPE Proceed to Handling Handle_Chemical Handle this compound in Ventilated Area Don_PPE->Handle_Chemical Begin Work Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Complete Work Dispose_PPE Dispose of Contaminated PPE as Hazardous Waste Doff_PPE->Dispose_PPE Prevent Contamination Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands Final Safety Step Exposure_Response_Plan cluster_actions Immediate Actions cluster_followup Follow-up Exposure Exposure to This compound Remove_From_Source Remove from Source of Exposure Exposure->Remove_From_Source Initiate Response Administer_First_Aid Administer Appropriate First-Aid Remove_From_Source->Administer_First_Aid Provide Care Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Professional Medical Care Report_Incident Report Incident to Supervisor Seek_Medical_Attention->Report_Incident Documentation Review_Procedures Review and Update Safety Procedures Report_Incident->Review_Procedures Continuous Improvement

References

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.